Technical Documentation Center

(4,7-Dioxaspiro[2.5]octan-5-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4,7-Dioxaspiro[2.5]octan-5-yl)methanol

Core Science & Biosynthesis

Foundational

(4,7-Dioxaspiro[2.5]octan-5-yl)methanol: A Technical Guide for Novel Drug Scaffold Development

Forward The quest for novel molecular architectures that can unlock new therapeutic possibilities is a perpetual endeavor in drug discovery. Spirocyclic systems, with their inherent three-dimensionality, have emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The quest for novel molecular architectures that can unlock new therapeutic possibilities is a perpetual endeavor in drug discovery. Spirocyclic systems, with their inherent three-dimensionality, have emerged as privileged scaffolds, offering a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. This guide delves into the synthesis, characterization, and potential applications of a novel dioxaspiro compound, (4,7-Dioxaspiro[2.5]octan-5-yl)methanol. While a specific CAS number for this molecule is not currently registered, indicating its novelty, this document provides a comprehensive, technically-grounded framework for its preparation and utilization, drawing upon established principles of organic synthesis and the known properties of analogous structures. This whitepaper is intended for researchers, medicinal chemists, and professionals in drug development who are seeking to expand their chemical toolbox with innovative, three-dimensional building blocks.

The Rationale for (4,7-Dioxaspiro[2.5]octan-5-yl)methanol in Drug Discovery

Spiro compounds, characterized by two rings sharing a single atom, offer a distinct advantage over their linear or fused-ring counterparts by projecting substituents into a more defined three-dimensional space. This structural feature can lead to improved physicochemical and pharmacokinetic properties. Spiroethers, in particular, are found in numerous natural products and have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

The target molecule, (4,7-Dioxaspiro[2.5]octan-5-yl)methanol, incorporates several key features that make it an attractive scaffold:

  • Dioxaspiro[2.5]octane Core: This system combines a cyclopropane ring with a 1,3-dioxane ring. The cyclopropane moiety introduces conformational rigidity and a unique electronic character, while the dioxane provides a polar, hydrogen-bond accepting region.

  • Hydroxymethyl Group: The primary alcohol functionality serves as a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophoric groups or for conjugation to other molecular entities.

This combination of a rigid, spirocyclic core with a modifiable functional group presents a compelling starting point for the design of novel therapeutic agents targeting a wide array of biological targets.

Proposed Synthetic Pathway

The synthesis of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol can be envisioned through a multi-step sequence, leveraging known methodologies for the construction of cyclopropanes and spiro-ethers. The proposed pathway begins with the readily available starting material, 1,1-cyclopropanedimethanol.

Synthetic Pathway 1,1-Cyclopropanedimethanol 1,1-Cyclopropanedimethanol Protected Diol Protected Diol 1,1-Cyclopropanedimethanol->Protected Diol Protection (e.g., TBDMSCl) Mono-deprotected Alcohol Mono-deprotected Alcohol Protected Diol->Mono-deprotected Alcohol Selective Deprotection Aldehyde Aldehyde Mono-deprotected Alcohol->Aldehyde Oxidation (e.g., Swern) Acetal Acetal Aldehyde->Acetal Acetalization (1,3-Propanediol, cat. H+) Target_Molecule (4,7-Dioxaspiro[2.5]octan-5-yl)methanol Acetal->Target_Molecule Deprotection (e.g., TBAF)

Figure 1: Proposed synthetic route to (4,7-Dioxaspiro[2.5]octan-5-yl)methanol.

Step-by-Step Experimental Protocol

Step 1: Protection of 1,1-Cyclopropanedimethanol

The diol starting material is first protected to allow for selective manipulation of one of the hydroxyl groups. A bulky silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), is recommended to facilitate subsequent selective deprotection.

  • To a solution of 1,1-cyclopropanedimethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 2.1 eq) and allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the bis-silylated intermediate.

Step 2: Selective Monodeprotection

Selective removal of one of the TBDMS groups can be achieved under carefully controlled acidic conditions.

  • Dissolve the bis-silylated intermediate (1.0 eq) in methanol.

  • Add a catalytic amount of a mild acid, such as camphorsulfonic acid (CSA, 0.1 eq).

  • Monitor the reaction by thin-layer chromatography (TLC) until the desired mono-protected alcohol is the major product.

  • Neutralize the reaction with triethylamine and concentrate under reduced pressure.

  • Purify by flash column chromatography to isolate the mono-TBDMS protected 1,1-cyclopropanedimethanol.

Step 3: Oxidation to the Aldehyde

The free hydroxyl group is then oxidized to the corresponding aldehyde. A Swern oxidation is a suitable choice to avoid over-oxidation to the carboxylic acid.

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, slowly add dimethyl sulfoxide (DMSO, 2.0 eq).

  • After 15 minutes, add a solution of the mono-protected alcohol (1.0 eq) in DCM.

  • Stir for 30 minutes at -78 °C, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench with water and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which can often be used in the next step without further purification.

Step 4: Acetalization to Form the Dioxaspirocycle

The key spirocyclic core is formed via acetalization of the aldehyde with 1,3-propanediol.

  • To a solution of the crude aldehyde (1.0 eq) and 1,3-propanediol (1.2 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Once the reaction is complete (monitored by TLC), cool to room temperature and wash with saturated aqueous sodium bicarbonate.

  • Extract with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the TBDMS-protected (4,7-Dioxaspiro[2.5]octan-5-yl)methanol.

Step 5: Deprotection to Yield the Final Product

The final step involves the removal of the TBDMS protecting group to afford the target molecule.

  • To a solution of the protected alcohol (1.0 eq) in tetrahydrofuran (THF), add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield (4,7-Dioxaspiro[2.5]octan-5-yl)methanol.

Predicted Physicochemical and Spectroscopic Properties

The properties of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/RangeRationale/Reference
Molecular Formula C7H12O3-
Molecular Weight 144.17 g/mol -
Boiling Point ~180-200 °C at 760 mmHgBased on structurally similar spiro-ethers.
LogP ~0.8 - 1.2Calculated based on fragment contributions.
1H NMR (CDCl3, 400 MHz) δ 4.5-4.0 (m, 4H, O-CH2-CH2-CH2-O), 3.8-3.5 (m, 3H, CH-CH2OH), 1.8-1.5 (m, 2H, O-CH2-CH2-CH2-O), 0.8-0.5 (m, 4H, cyclopropyl-H)Chemical shifts are estimated based on typical values for protons adjacent to ether oxygens and on cyclopropane rings.
13C NMR (CDCl3, 101 MHz) δ 100-95 (spiro-C), 70-65 (O-CH2), 65-60 (CH2OH), 30-25 (O-CH2-CH2), 20-15 (cyclopropyl-C), 15-10 (cyclopropyl-CH2)Estimated chemical shifts for the spiro-carbon and carbons adjacent to oxygen atoms.
IR (neat) 3400-3300 cm-1 (O-H stretch, broad), 2950-2850 cm-1 (C-H stretch), 1150-1050 cm-1 (C-O stretch, strong)Characteristic absorbances for alcohols and ethers.
Mass Spectrometry (EI) m/z 144 (M+), 113 (M+-CH2OH), 85Expected fragmentation pattern involving loss of the hydroxymethyl group and cleavage of the dioxane ring.

Potential Applications in Drug Discovery

The unique three-dimensional structure of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol makes it a valuable scaffold for the development of novel therapeutic agents.

Applications cluster_applications Potential Therapeutic Areas Target_Molecule (4,7-Dioxaspiro[2.5]octan-5-yl)methanol Antiviral Antiviral Target_Molecule->Antiviral Bioisosteric replacement Anticancer Anticancer Target_Molecule->Anticancer Scaffold for pharmacophore presentation CNS_Disorders CNS Disorders Target_Molecule->CNS_Disorders Modulation of physicochemical properties

Figure 2: Potential applications of the target molecule in medicinal chemistry.

  • Scaffold for Library Synthesis: The hydroxymethyl group can be readily converted to other functional groups (e.g., amines, halides, azides) to generate a library of diverse spirocyclic compounds for high-throughput screening.

  • Bioisosteric Replacement: The dioxaspiro[2.5]octane core can serve as a bioisostere for other cyclic systems, such as piperidines or cyclohexanes, potentially improving metabolic stability and cell permeability.

  • Fragment-Based Drug Design: The molecule itself can be used as a fragment in screening campaigns to identify initial hits that can be further elaborated into potent drug candidates.

Conclusion and Future Directions

(4,7-Dioxaspiro[2.5]octan-5-yl)methanol represents a novel and promising scaffold for medicinal chemistry. This guide has outlined a plausible synthetic route and predicted its key physicochemical and spectroscopic properties based on sound chemical principles and data from analogous structures. The successful synthesis and characterization of this molecule will provide a valuable new tool for drug discovery professionals.

Future work should focus on the experimental validation of the proposed synthetic pathway and the comprehensive characterization of the final product. Subsequent derivatization of the hydroxymethyl group will enable the exploration of the chemical space around this novel spirocyclic core, paving the way for the discovery of new bioactive compounds with therapeutic potential.

References

  • Spiroethers, a subset of natural and synthetic spirocycles, possess various biological activities. These motifs are found in natural products and exhibit anticancer, antidepressant, antiviral, antimalarial, and antituberculosis properties. Because of their exceptional structures, spiroethers can serve as important bioactive scaffolds in the pharmaceutical industry to improve bioavailability and stability and in drug discovery
Exploratory

Conformational Analysis of Dioxaspiro[2.5]octanes: A Technical Guide

The following technical guide details the conformational analysis, stereoelectronic principles, and synthetic utility of dioxaspiro[2.5]octane scaffolds. Content Type: Technical Whitepaper Audience: Medicinal Chemists, S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis, stereoelectronic principles, and synthetic utility of dioxaspiro[2.5]octane scaffolds.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Scientists

Executive Summary

The dioxaspiro[2.5]octane scaffold represents a privileged structural motif in modern drug discovery, offering a unique solution to the "escape from flatland" challenge. Characterized by the orthogonal fusion of a high-strain cyclopropane ring with a flexible six-membered dioxane ring, this system exhibits distinct stereoelectronic properties that govern its reactivity and binding affinity.

This guide provides a rigorous analysis of the two primary isomeric classes: 4,8-dioxaspiro[2.5]octanes (cyclopropanone acetals) and 5,7-dioxaspiro[2.5]octane-4,8-diones (spiro-Meldrum’s acid derivatives). We explore the energetic landscapes, the influence of the anomeric effect on conformation, and the utility of these scaffolds as rigid bioisosteres.

Part 1: Structural Fundamentals & Nomenclature

To ensure precision, we must first disambiguate the nomenclature found in literature. The spiro[2.5]octane skeleton consists of a three-membered ring spiro-fused to a six-membered ring. The placement of the oxygen atoms defines the physicochemical profile.

The Two Dominant Scaffolds
Scaffold ClassIUPAC / Common NameStructural FeaturesKey Application
Type A 4,8-dioxaspiro[2.5]octane Oxygens at positions 4 and 8 (adjacent to spiro center).Masked cyclopropanones; Polymer precursors; Radical probes.
Type B 5,7-dioxaspiro[2.5]octane-4,8-dione Oxygens at positions 5 and 7; Carbonyls at 4 and 8.Activated cyclopropanes (Meldrum's acid deriv.); Ring-opening synthons.

Note on Numbering:

  • Spiro Center: Assigned position 3 in the [2.5]octane system (standard carbocyclic numbering).

  • Small Ring: Carbons 1 and 2.

  • Large Ring: Atoms 4–8.[1][2][3][4]

Part 2: Conformational Landscape & Stereoelectronics

The conformational preference of dioxaspiro[2.5]octanes is not merely a function of steric bulk but is heavily driven by stereoelectronic interactions, specifically the Anomeric Effect and Walsh Orbital overlaps .

The Dioxane Chair vs. Twist-Boat

In the 4,8-dioxaspiro[2.5]octane system (Type A), the six-membered ring behaves analogously to 1,3-dioxane.

  • Ground State: The chair conformation is generally preferred by 5–7 kcal/mol over the twist-boat.

  • Spiro-Constraint: The spiro-cyclopropane moiety imposes a "gem-dimethyl-like" Thorpe-Ingold effect but with greater rigidity. Unlike a gem-dimethyl group, the cyclopropane ring cannot rotate, locking the bond angles at the spiro center (C3) to approximately 60° (internal) and >110° (external).

Stereoelectronic Gating (The Anomeric Effect)

In Type A systems, the oxygen lone pairs (


) interact with the antibonding orbitals of the adjacent spiro-bonds.
  • Axial Preference: Substituents on the dioxane ring (positions 5, 6, or 7) often adopt axial orientations to maximize

    
     hyperconjugation.
    
  • Walsh Orbital Interaction: The cyclopropane C-C bonds have significant p-character (Walsh orbitals). In 5,7-dioxaspiro[2.5]octane-4,8-diones (Type B), the Walsh orbitals of the cyclopropane ring align parallel to the

    
     orbitals of the carbonyls. This bisected conformation  allows for effective conjugation, significantly lowering the energy of the LUMO and making the cyclopropane highly susceptible to nucleophilic attack (homoconjugate addition).
    
Computational Modeling Strategy

To accurately predict the low-energy conformers, a standard DFT workflow is recommended over molecular mechanics due to the electronic delocalization in the strained rings.

Recommended Level of Theory:

  • Optimization:

    
    B97X-D / 6-31G(d,p) (Handles dispersion and long-range interactions well).
    
  • Solvation: IEFPCM (Dichloromethane or Water).

  • Frequency Calculation: Essential to confirm minima (0 imaginary frequencies).

Part 3: Experimental Validation Protocols

Trustworthiness in conformational analysis requires orthogonal validation methods.

NMR Spectroscopy Workflow

The rigidity of the spiro[2.5] system results in distinct NMR signatures.

  • 
     NMR:  The methylene protons of the cyclopropane ring (positions 1,2) often appear as complex multiplets (AA'BB' system) rather than a singlet, indicating magnetic non-equivalence induced by the fixed dioxane chair.
    
  • 
     NMR:  The spiro carbon (C3) is characteristically deshielded (approx. 60-80 ppm depending on oxygen substitution).
    
  • NOESY: Critical for determining the axial/equatorial orientation of substituents on the dioxane ring relative to the cyclopropane.

X-Ray Crystallography

For Type B (Meldrum's acid derivatives), X-ray structures typically reveal a boat-like distortion of the dioxane ring to accommodate the planarity requirements of the ester groups and the spiro-cyclopropane.

Part 4: Synthesis & Reactivity (Technical Workflow)

The synthesis of 5,7-dioxaspiro[2.5]octane-4,8-dione (Type B) is a benchmark protocol for accessing this scaffold. It utilizes the high acidity of Meldrum's acid (


).
Protocol: Double Alkylation of Meldrum's Acid

Objective: Synthesis of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione.[3]

Reagents:

  • Meldrum's Acid (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • DMF (Solvent, 0.5 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve Meldrum's acid in dry DMF under

    
     atmosphere.
    
  • Base Addition: Add

    
     slowly to the solution (Exothermic: maintain temp < 30°C). Stir for 30 mins to generate the enolate.
    
  • Alkylation: Add 1,2-dibromoethane dropwise.

  • Cyclization: Heat the mixture to 60°C for 4–6 hours. The intramolecular

    
     reaction closes the spiro-ring.
    
  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Hexane.

Visualization: Synthetic & Conformational Logic

G Start Meldrum's Acid Inter Dialkylation (Formation of C-C bonds) Start->Inter K2CO3, 1,2-dibromoethane Product 5,7-dioxaspiro[2.5] octane-4,8-dione Inter->Product Cyclization (60°C) Conf Conformational Lock (Bisected Geometry) Product->Conf Stereoelectronic Alignment React Nucleophilic Ring Opening (Donor-Acceptor Cyclopropane) Conf->React Walsh Orbital Activation

Figure 1: Synthetic pathway and stereoelectronic activation of the Type B scaffold. The bisected geometry activates the cyclopropane for subsequent ring-opening reactions.

Part 5: Applications in Drug Design

The spiro[2.5]octane core is not merely a linker; it is a functional pharmacophore.[5]

Bioisosterism & Solubility
  • Escape from Flatland: Replacing a phenyl ring or a flat heterocycle with a spiro[2.5]octane core increases

    
     character, which correlates with improved solubility and lower promiscuity.
    
  • Metabolic Stability: The quaternary spiro-center blocks metabolic hotspots (e.g., benzylic oxidation), extending half-life (

    
    ).
    
Case Study: Risdiplam Analogies

While Risdiplam utilizes a 4,7-diazaspiro[2.5]octane core, the conformational principles are identical to the dioxa-analogs. The spiro-cyclopropane orients the attached piperazine/pyridazine rings into a specific vector that maximizes binding to the SMN2 pre-mRNA complex. Dioxaspiro analogs are currently being explored as bioisosteres for these nitrogenous systems to modulate


 and permeability.
Quantitative Comparison
PropertyPhenyl RingSpiro[2.5]octaneImpact
Geometry Planar (2D)Orthogonal (3D)Access to novel binding pockets.
Solubility (logS) LowHighImproved formulation.
Metabolic Liability High (CYP oxidation)Low (Quaternary block)Improved PK profile.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. Organic Syntheses. [Link]

  • 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione. PubChem. [Link][1][3]

Sources

Foundational

Solubility profile of spirocyclic methanol derivatives

Solubility Profile of Spirocyclic Methanol Derivatives: A Technical Guide for Scaffold Hopping Executive Summary In modern drug discovery, the "Escape from Flatland" initiative has driven a paradigm shift from planar aro...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile of Spirocyclic Methanol Derivatives: A Technical Guide for Scaffold Hopping

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has driven a paradigm shift from planar aromatic systems to three-dimensional (


) aliphatic scaffolds. Spirocyclic methanol derivatives—specifically those based on the spiro[3.3]heptane  and spiro[3.4]octane  cores—represent a critical class of bioisosteres for benzyl alcohol and related aromatic pharmacophores.

This guide analyzes the solubility profile of these derivatives, detailing the physicochemical mechanisms driving their aqueous solubility, experimental protocols for accurate measurement, and the synthetic pathways to access them.

Part 1: The Structural Paradigm

The Scaffold: Spiro[3.3]heptan-2-ylmethanol

The primary focus of this guide is spiro[3.3]heptan-2-ylmethanol (CAS 4483-67-4) and its analogs.[1][2][3][4][5][6] These compounds serve as saturated bioisosteres of benzyl alcohol.

  • Aromatic Analog: Benzyl alcohol (

    
    ) — Planar, 
    
    
    
    -rich, prone to
    
    
    stacking.
  • Spirocyclic Analog: Spiro[3.3]heptan-2-ylmethanol (

    
    ) — 3D, 
    
    
    
    -rich, rigid but non-planar.
The Solubility Mechanism: Lattice vs. Solvation

The solubility advantage of spirocyclic derivatives stems from two competing thermodynamic factors:

  • Disruption of Crystal Lattice (Enthalpy of Fusion,

    
    ): 
    Planar aromatic rings pack efficiently in the solid state via 
    
    
    
    stacking, resulting in high lattice energy. The "puckered" geometry of spirocycles disrupts this packing, lowering the melting point and reducing the energy penalty for dissolution.
  • Solvation (Hydration Energy): While the hydrocarbon cage of a spirocycle is lipophilic, the increased fraction of

    
     carbons (
    
    
    
    ) often correlates with better solubility compared to flat aromatics due to the vectoral presentation of the polar hydroxyl group, which is not electronically coupled to a conjugated system (unlike the benzylic position).

Part 2: Comparative Physicochemical Profiling

The following table summarizes the theoretical and observed property shifts when scaffold-hopping from a phenyl ring to a spiro[3.3]heptane core.

Table 1: Physicochemical Comparison (Benzyl vs. Spiro)

PropertyBenzyl Alcohol (Aromatic)Spiro[3.3]heptan-2-ylmethanol (Spirocyclic)Impact on Drugability
Geometry Planar (2D)Orthogonal/Tetrahedral (3D)Improved receptor fit; reduced promiscuity.
Electronic

-system (electron rich/poor)
Insulating (sigma bonds only)Eliminates metabolic liabilities (e.g., quinone formation).
LogP (Lipophilicity) ~1.05~1.27 (Slightly Higher)Caution: The hydrocarbon cage is greasy; solubility gains come from packing disruption, not polarity.
Solubility (Aq) Moderate (40 mg/mL)High (Kinetic) / Moderate (Thermo)Spiro derivatives often show higher kinetic solubility in assays due to slower crystallization rates.
Metabolic Stability Low (Benzylic oxidation)HighBlocked metabolic soft spots; no aromatization potential.

Expert Insight: Do not assume spirocycles are automatically more water-soluble. They are often more lipophilic (higher LogP) than their aromatic counterparts because they lack the polarizability of the


-cloud. However, their Solubility Forecast Index (SFI)  is often better because they do not crystallize as stubbornly as flat molecules.

Part 3: Experimental Protocol

To accurately profile these compounds, a Thermodynamic Solubility Assay is required. Kinetic assays (from DMSO stock) may overestimate solubility due to the formation of supersaturated amorphous phases common with spirocycles.

Protocol: High-Throughput Equilibrium Solubility (Shake-Flask)

Objective: Determine the saturation solubility (


) of spirocyclic methanol derivatives in phosphate buffer (pH 7.4).

Materials:

  • Test Compound (Solid, >95% purity)

  • Buffer: 50 mM Phosphate Buffer (pH 7.4)

  • Solvent: HPLC-grade Acetonitrile (ACN)

  • Equipment: Thermomixer, Centrifuge, HPLC-UV/MS.

Workflow:

  • Saturation: Weigh 1.0 mg of solid compound into a 1.5 mL glass vial.

  • Addition: Add 250

    
    L of pH 7.4 buffer. (Target concentration: 4 mg/mL; ensure excess solid is visible).
    
  • Equilibration: Shake at 750 rpm at 25°C for 24 hours.

    • Note: For spirocycles, 24h is critical to allow potential amorphous-to-crystalline phase transitions.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Transfer supernatant through a 0.22

    
    m PVDF filter (low binding) to a fresh vial.
    
  • Quantification: Inject onto HPLC. Calculate concentration using a calibration curve prepared in 50:50 ACN:Water.

Diagram 1: Solubility Testing Workflow

SolubilityProtocol Start Solid Sample (1 mg) AddBuffer Add Buffer (pH 7.4) Start->AddBuffer Shake Equilibrate (24h @ 25°C) AddBuffer->Shake Supersaturation Centrifuge Centrifuge (10k rpm) Shake->Centrifuge Phase Separation Filter Filter (0.22 µm PVDF) Centrifuge->Filter Supernatant Analyze HPLC-UV/MS Quantification Filter->Analyze Filtrate

Caption: Standardized thermodynamic solubility workflow ensuring equilibrium between solid and solvated phases.

Part 4: Synthesis & Access

Accessing spirocyclic methanol derivatives requires specific synthetic strategies, as they are not as commercially ubiquitous as benzyl alcohols.

Primary Route: Reduction of Spiro-Carboxylic Acids The most robust route involves the reduction of spiro[3.3]heptane-2-carboxylic acid .

  • Starting Material: Spiro[3.3]heptane-2-carboxylic acid (commercially available or synthesized via malonate alkylation).

  • Reagent: Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).
  • Conditions: THF, 0°C to Reflux, 4-12 hours.

  • Workup: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ) to remove aluminum salts.

Diagram 2: Structural Bioisosterism & Synthesis Logic

Bioisostere Benzene Benzyl Alcohol (Flat, Aromatic) Spiro Spiro[3.3]heptan-2-ylmethanol (3D, Aliphatic) Benzene->Spiro Scaffold Hopping (Bioisosterism) Properties Property Shift: + Solubility (Kinetic) + Metabolic Stability + IP Novelty Spiro->Properties Result Synthesis Synthesis Route: Spiro-Acid + LiAlH4 -> Spiro-Alcohol Synthesis->Spiro Access

Caption: Transition from aromatic to spirocyclic scaffolds and the resulting physicochemical shifts.

References

  • Burkhard, J. A., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." ChemRxiv.

  • PubChem. "Spiro[3.3]heptan-2-ylmethanol (CAS 4483-67-4)." National Library of Medicine.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[7][8] Journal of Pharmacological and Toxicological Methods.

Sources

Protocols & Analytical Methods

Method

Topic: Reaction Conditions for Spiro-Dioxane Ring Formation

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the Spiro-Dioxane Motif The spiro-dioxane ring system, a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Spiro-Dioxane Motif

The spiro-dioxane ring system, a privileged structural motif, has garnered significant attention in medicinal chemistry and materials science. Its rigid, three-dimensional conformation allows for precise spatial orientation of functional groups, making it an invaluable scaffold for probing biological targets. Found in a range of natural products, the spiro-dioxane core is increasingly being incorporated into novel therapeutic agents due to its ability to enhance metabolic stability, improve cell permeability, and modulate physicochemical properties. This guide provides an in-depth exploration of the key synthetic strategies for constructing the spiro-dioxane ring, with a focus on the underlying reaction conditions and mechanistic principles that govern their success.

Core Synthetic Strategies and Mechanistic Considerations

The formation of the spiro-dioxane ring is most commonly achieved through the ketalization or acetalization of a diol with a ketone or aldehyde, respectively. The choice of catalyst and reaction conditions is paramount and is dictated by the nature of the substrates and the desired outcome.

Acid-Catalyzed Spiroketalization

The most traditional and widely employed method for spiro-dioxane synthesis is the acid-catalyzed reaction between a 1,3- or 1,4-diol and a ketone. This reaction proceeds via a reversible mechanism, and thus, efficient removal of water is crucial to drive the equilibrium towards the product.

Mechanism of Action: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by an acid catalyst, which enhances its electrophilicity. This is followed by the nucleophilic attack of one of the hydroxyl groups from the diol on the activated carbonyl carbon, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates an oxocarbenium ion. The second hydroxyl group of the diol then intramolecularly attacks this electrophilic species, and after deprotonation, the spiro-dioxane ring is formed.

Key Reaction Parameters:

ParameterTypical ConditionsRationale and Considerations
Catalyst p-Toluenesulfonic acid (PTSA), Camphorsulfonic acid (CSA), H₂SO₄, HClBrønsted acids are commonly used. The choice of acid can influence the reaction rate and selectivity.
Solvent Toluene, Benzene, Dichloromethane (DCM)A non-polar, azeotropic solvent is preferred to facilitate the removal of water using a Dean-Stark apparatus.
Temperature RefluxHigher temperatures are generally required to drive the reaction to completion and effectively remove water.
Water Removal Dean-Stark trap, Molecular sievesEssential for shifting the reaction equilibrium towards the formation of the spiro-dioxane product.

Experimental Protocol: PTSA-Catalyzed Formation of a Spiro-Dioxane

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the diol (1.0 equiv), the ketone (1.1 equiv), and a suitable solvent (e.g., toluene, 0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 equiv).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Continue refluxing until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Transition Metal-Catalyzed Approaches

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of spiro-dioxanes, offering milder reaction conditions and broader substrate scope compared to traditional acid catalysis.

Gold-Catalyzed Hydroalkoxylation/Cyclization: Gold catalysts, particularly Au(I) and Au(III) complexes, have proven to be highly effective in promoting the intramolecular hydroalkoxylation of alkynediols to form spiroketals, including spiro-dioxanes.

Mechanism of Action: The gold catalyst activates the alkyne moiety towards nucleophilic attack by the hydroxyl groups. The reaction typically proceeds through a cascade of hydroalkoxylation and cyclization steps. The regioselectivity of the cyclization is often controlled by the substitution pattern of the alkyne and the nature of the gold catalyst and ligands.

Representative Reaction Conditions:

ParameterTypical ConditionsRationale and Considerations
Catalyst AuCl₃, AuCl, Ph₃PAuCl/AgOTfThe choice of gold precursor and co-catalyst (e.g., silver salt) can significantly impact the catalytic activity.
Solvent Dichloromethane (DCM), Acetonitrile (MeCN)A non-protic solvent is generally used to avoid interference with the catalytic cycle.
Temperature Room temperature to 40 °CGold-catalyzed reactions often proceed under mild temperature conditions.
Organocatalytic Methods

Organocatalysis provides a metal-free alternative for the synthesis of spiro-dioxanes, often with high enantioselectivity, which is crucial for the synthesis of chiral drug candidates.

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have been successfully employed in the enantioselective synthesis of spiro-dioxanes through an intramolecular ketalization of prochiral diols.

Mechanism of Action: The chiral phosphoric acid acts as a bifunctional catalyst. It activates the ketone via hydrogen bonding and simultaneously organizes the diol substrate within its chiral pocket, enabling a highly enantioselective cyclization.

Illustrative Reaction Conditions:

ParameterTypical ConditionsRationale and Considerations
Catalyst Chiral Phosphoric Acids (e.g., TRIP)The structure of the chiral catalyst is critical for achieving high enantioselectivity.
Solvent Toluene, Dichloromethane (DCM)The solvent can influence the solubility of the catalyst and substrates, as well as the stereochemical outcome.
Temperature 0 °C to room temperatureLower temperatures are often beneficial for enhancing enantioselectivity.

Visualizing the Synthetic Pathways

Reaction_Mechanisms cluster_acid Acid-Catalyzed Spiroketalization cluster_gold Gold-Catalyzed Cyclization A1 Ketone + Diol A2 Protonated Ketone A1->A2 H+ A3 Hemiacetal A2->A3 + Diol A4 Oxocarbenium Ion A3->A4 H+, -H2O A5 Spiro-Dioxane A4->A5 Intramolecular Cyclization B1 Alkynediol B2 Au-π-Alkyne Complex B1->B2 [Au] B3 Vinylgold Intermediate B2->B3 Intramolecular Hydroalkoxylation B4 Spiro-Dioxane B3->B4 Protodeauration/ Cyclization

Caption: Key mechanistic pathways for spiro-dioxane formation.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction; Reversible reaction equilibriumIncrease reaction time; Ensure efficient water removal (use freshly activated molecular sieves or a well-functioning Dean-Stark trap); Increase catalyst loading.
Side Product Formation Non-selective reaction; Decomposition of starting materials or productScreen different catalysts and solvents; Lower the reaction temperature; Use a milder acid catalyst.
Difficulty in Purification Similar polarity of product and starting materialsOptimize the chromatographic conditions (e.g., solvent system); Consider derivatization of the starting material or product for easier separation.

Conclusion

The synthesis of the spiro-dioxane ring system is a versatile and powerful strategy in modern organic chemistry. The choice of reaction conditions, particularly the catalyst and the method for water removal, is critical for achieving high yields and selectivity. While traditional acid catalysis remains a robust and widely used method, the emergence of transition metal and organocatalytic approaches has opened up new avenues for the synthesis of complex and enantiomerically enriched spiro-dioxanes under milder conditions. A thorough understanding of the underlying mechanistic principles is essential for the rational design of synthetic routes and the optimization of reaction conditions.

References

  • Title: Recent advances in the synthesis of spiroketals Source: Chemical Society Reviews URL: [Link]

  • Title: Gold-Catalyzed Intramolecular Tandem Cyclization of Alkyne-diols Source: Organic Letters URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Spiroketals Source: Angewandte Chemie International Edition URL: [Link]

Application

Oxidation of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol to aldehyde

Application Note: Selective Oxidation of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol Part 1: Executive Summary & Strategic Analysis Objective: To provide a robust, scalable protocol for the oxidation of (4,7-dioxaspiro[2.5]o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable protocol for the oxidation of (4,7-dioxaspiro[2.5]octan-5-yl)methanol (Compound 1 ) to its corresponding aldehyde (Compound 2 ), preserving the acid-sensitive spiro-cyclopropane and dioxane functionalities.

The Challenge: The "Spiro-Acetal Dilemma" The substrate features two structural motifs that exhibit high sensitivity to Brønsted and Lewis acids:

  • Spiro[2.5]octane Core: The cyclopropane ring possesses significant Baeyer strain (

    
    27 kcal/mol). Acidic conditions can catalyze ring-opening or rearrangement, particularly given the adjacent oxygenation.
    
  • 1,4-Dioxane/Acetal Linkage: Depending on the specific substitution pattern, the spiro-ether linkage behaves chemically like a ketal or complex ether, susceptible to hydrolysis or oxocarbenium ion formation under acidic conditions.

Strategic Selection of Oxidant: Standard oxidants such as Jones Reagent (CrO₃/H₂SO₄) or unbuffered Pyridinium Chlorochromate (PCC) are strictly contraindicated due to their acidic nature.

OxidantSuitabilityRationale
Parikh-Doering (SO₃[1]·Py) Recommended Non-acidic, scalable, room temperature, high functional group tolerance.[2]
Dess-Martin (DMP) Alternative Excellent for small scale (<1g), but generates acetic acid byproduct (requires buffering).
Swern Risky Generates HCl byproduct; requires strict cryogenic control (< -60°C).
TEMPO/NaOCl Conditional Viable, but pH control (buffer to pH 8.6) is critical to prevent ring opening.

Part 2: Detailed Experimental Protocols

Method A: Parikh-Doering Oxidation (Primary Recommendation)

Best for: Scale-up (>5g), cost-efficiency, and maximum safety for acid-labile groups.

Mechanism: Activation of DMSO by Sulfur Trioxide Pyridine complex (SO₃[3][4][5]·Py) forms an electrophilic alkoxysulfonium intermediate. Triethylamine (Et₃N) promotes the intramolecular deprotonation, releasing the aldehyde and dimethyl sulfide.

Reagents:

  • Substrate (Alcohol): 1.0 equiv

  • Sulfur Trioxide Pyridine Complex (SO₃[1][3][4][5]·Py): 3.0 equiv

  • Dimethyl Sulfoxide (DMSO): Solvent (anhydrous)[1]

  • Triethylamine (Et₃N): 5.0 equiv

  • Dichloromethane (DCM): Co-solvent (optional, to reduce viscosity)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and addition funnel.

  • Solubilization: Dissolve (4,7-dioxaspiro[2.5]octan-5-yl)methanol (10.0 mmol, 1.0 equiv) in anhydrous DMSO (30 mL) and DCM (10 mL).

  • Base Addition: Add Triethylamine (50.0 mmol, 7.0 mL) in one portion. Cool the mixture to 0°C using an ice/water bath.

    • Note: The presence of excess base before adding the oxidant is critical to neutralize any transient acid formed.

  • Oxidant Addition: Dissolve SO₃·Py complex (30.0 mmol, 4.8 g) in DMSO (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining internal temperature < 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 1–2 hours.

    • Monitoring: Check TLC (Visualization: Anisaldehyde stain; Aldehyde usually runs higher R_f than alcohol).

  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

    • Caution: Avoid using acidic washes (e.g., 1M HCl) typically used to remove pyridine. Instead, wash organic layers with saturated NH₄Cl, then water, then brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Flash chromatography (Silica gel neutralized with 1% Et₃N) is recommended if purification is needed.

Method B: Buffered Dess-Martin Periodinane (Small Scale)

Best for: Rapid screening (<100mg) or high-value late-stage intermediates.

Protocol:

  • Dissolve alcohol (1.0 equiv) in DCM (0.1 M).

  • Add Buffer: Add Sodium Bicarbonate (NaHCO₃, 5.0 equiv) solid directly to the flask.

    • Critical: DMP releases 2 equiv of acetic acid.[6] Without NaHCO₃, the spiro-cyclopropane may degrade.

  • Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.

  • Warm to RT and stir for 1 hour.

  • Quench: Add a 1:1 mixture of sat. NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts).

Part 3: Visualization & Decision Logic

Workflow Logic: Oxidant Selection

OxidationLogic Start Substrate: (4,7-Dioxaspiro[2.5]octan-5-yl)methanol CheckScale Scale of Reaction? Start->CheckScale SmallScale < 1 gram CheckScale->SmallScale LargeScale > 1 gram CheckScale->LargeScale DMP_Path Method B: Buffered DMP SmallScale->DMP_Path PD_Path Method A: Parikh-Doering LargeScale->PD_Path Risk_Acid Risk: Acetic Acid Byproduct DMP_Path->Risk_Acid Benefit_PD Benefit: Non-Acidic / Scalable PD_Path->Benefit_PD Mitigation_DMP Requirement: NaHCO3 Buffer Risk_Acid->Mitigation_DMP

Caption: Decision matrix for selecting the optimal oxidation method based on scale and acid sensitivity risks.

Part 4: Analytical Data & Validation

Expected Analytical Signature (Aldehyde Product):

TechniqueObservationInterpretation
¹H NMR δ 9.6 – 9.8 ppm (s, 1H)Diagnostic aldehyde proton.
¹H NMR δ 0.4 – 0.9 ppm (m, 4H)Cyclopropane protons (Intact ring).
IR Spectroscopy ~1720–1735 cm⁻¹Strong C=O stretch (Aldehyde).
TLC Higher R_f than alcoholNon-polar shift due to loss of H-bonding.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Ring Opening (New olefinic peaks) Acidic conditions during reaction or workup.Ensure Et₃N is added before SO₃·Py. Use NaHCO₃ in workup.[1][7]
Low Conversion Water in DMSO or solvent.Use anhydrous DMSO. Water quenches the sulfur ylide intermediate.
Methylthiomethyl Ether (Side Product) Reaction temperature too high (>25°C).Keep addition at 0°C. Do not overheat during warm-up.

References

  • Parikh, J. R., & Doering, W. v. E. (1967).[4] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[1][3] Journal of the American Chemical Society, 89(21), 5505–5507. Link

  • Dess, D. B., & Martin, J. C. (1983).[6][8] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[6] The Journal of Organic Chemistry, 48(22), 4155–4156.[6] Link

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (See Chapter 2 on DMSO-based oxidations for acid-sensitive substrates). Link

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[3] Synthesis, 1981(03), 165-185. (Foundational review on DMSO oxidations). Link

Sources

Method

Application Note: Next-Generation Bioconjugation with Spirocyclic Linkers

Subtitle: Enhancing Hydrolytic Stability and Conformational Control in ADCs and PROTACs Abstract This technical guide details the application of spirocyclic linkers in bioconjugation, specifically addressing the limitati...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Enhancing Hydrolytic Stability and Conformational Control in ADCs and PROTACs

Abstract

This technical guide details the application of spirocyclic linkers in bioconjugation, specifically addressing the limitations of traditional linear (alkyl/PEG) and maleimide-based chemistries. By incorporating rigid spiro[n.m]alkane scaffolds, researchers can significantly improve the hydrolytic stability of Antibody-Drug Conjugates (ADCs) and the ternary complex stability of Proteolysis Targeting Chimeras (PROTACs). This note provides a validated protocol for cysteine-selective conjugation using spirocyclic Michael acceptors, supported by mechanistic insights and quality control workflows.

Introduction: The "Flexible Linker" Problem

In bioconjugation, the linker is often treated as a passive connector. However, traditional flexible linkers (PEG, alkyl chains) and standard attachment chemistries (Maleimide-Thiol) introduce two critical failure modes in drug development:

  • The Retro-Michael Instability: Standard maleimide-cysteine conjugates are susceptible to a retro-Michael reaction in plasma.[1] The maleimide ring detaches from the antibody and undergoes thiol-exchange with Human Serum Albumin (HSA-Cys34), leading to premature payload release and off-target toxicity [1].

  • Entropic Penalty & Aggregation: Flexible linkers possess high rotational freedom, leading to "hydrophobic collapse" where the payload aggregates with the antibody surface. In PROTACs, this flexibility results in a high entropic penalty during ternary complex formation, reducing degradation efficiency [2].

The Spirocyclic Solution: Spirocyclic linkers (e.g., spiro[2.3]hexane, spiro[3.3]heptane) introduce defined 3D rigidity.[2] This Gem-Dialkyl Effect and steric shielding prevent retro-Michael exchange and lock pharmacophores into bioactive conformations, enhancing both plasma stability and cell permeability [3].

Mechanism of Action: Spiro-Stabilization

Kinetic Locking vs. Reversibility

The superior stability of spirocyclic linkers arises from conformational restriction .

  • Standard Maleimide: The succinimide ring is planar and accessible. Hydrolysis or thiol exchange occurs readily.

  • Spirocyclic Michael Acceptors (SMAs): When a thiol reacts with an SMA (e.g., a spiro-hexadienone derivative), the resulting adduct is sterically crowded by the spiro-fused ring. This steric bulk raises the activation energy for the retro-reaction, effectively rendering the conjugation irreversible under physiological conditions.

DOT Diagram: Stability Pathway Comparison

The following diagram contrasts the fate of a standard Maleimide ADC versus a Spirocyclic ADC in plasma.

StabilityComparison cluster_0 Standard Maleimide Linker cluster_1 Spirocyclic Linker M_ADC Maleimide-ADC Plasma Plasma Circulation (pH 7.4, 37°C) M_ADC->Plasma Retro Retro-Michael Reversal Plasma->Retro Instability Albumin Albumin Exchange (HSA-Cys34) Retro->Albumin Thiol Transfer Tox Off-Target Toxicity Albumin->Tox S_ADC Spirocyclic-ADC S_Plasma Plasma Circulation S_ADC->S_Plasma Tumor Tumor Cell Internalization S_Plasma->Tumor Stable Transit Efficacy Targeted Killing Tumor->Efficacy

Caption: Comparative fate of linkers in plasma. Maleimides suffer from retro-Michael exchange with Albumin, while Spirocyclic linkers maintain integrity for tumor delivery.

Protocol: Cysteine Conjugation with Spirocyclic Linkers

Objective: Conjugate a cytotoxin (e.g., MMAE) to a monoclonal antibody using a spirocyclic reactive group (replacing standard Maleimide-caproyl).

Materials
  • Antibody: IgG1 (10 mg/mL in PBS, pH 7.4).

  • Linker-Payload: Spiro-MMAE (Spirocyclic enone-val-cit-PAB-MMAE). Note: Ensure linker is dissolved in DMA or DMSO at 10 mM.

  • Reducing Agent: TCEP-HCl (10 mM in water).

  • Buffer A: PBS + 1 mM DTPA (Chelator to prevent metal-catalyzed oxidation), pH 7.4.

  • Buffer B: 50 mM Borate, pH 8.0 (Crucial for spiro-reactivity).[3]

  • Purification: PD-10 Desalting Columns or G-25 Resin.

Step-by-Step Workflow

Step 1: Partial Reduction (Activation)

  • Dilute Antibody to 5 mg/mL in Buffer A .

  • Add 2.5 molar equivalents of TCEP per antibody (aiming for DAR 4).

  • Incubate at 37°C for 1 hour with gentle agitation.

    • Expert Insight: Unlike maleimides, spirocyclic acceptors often require fully accessible thiols. Ensure reduction is complete. Verify free thiol count using Ellman’s Reagent if optimizing a new antibody.

Step 2: Buffer Exchange & pH Adjustment

  • Cool the reduced antibody to room temperature.

  • Add 10% v/v of Buffer B (Borate) to raise pH to ~8.0.

    • Critical Parameter: Spirocyclic Michael acceptors (e.g., spiro-enones) are less reactive than maleimides. A slightly higher pH (8.0 vs 7.4) drives the nucleophilic attack of the thiolate without causing lysine conjugation [4].

Step 3: Conjugation

  • Add 6 molar equivalents of Spiro-MMAE (Linker-Payload) to the reduced antibody.

    • Solvent limit: Keep organic solvent (DMSO/DMA) <10% v/v to prevent antibody precipitation.

  • Incubate at 25°C for 2-4 hours .

    • Note: The reaction kinetics are slower than maleimide. Do not rush this step.

Step 4: Quenching & Purification

  • Quench excess linker with N-acetyl cysteine (20 eq) . Incubate for 15 min.

  • Purify using a PD-10 column equilibrated with PBS (pH 7.4) to remove free drug and organic solvent.

  • Sterile filter (0.22 µm).

Quality Control & Validation

Trustworthiness in ADCs relies on defining the Drug-Antibody Ratio (DAR) and ensuring no aggregation.

Analytical Methods Table
MethodPurposeAcceptance Criteria (Spiro-ADC)
HIC-HPLC Determine DAR distributionMain peak DAR 4; <5% unconjugated Ab.
SEC-HPLC Measure Aggregation>95% Monomer. (Spiro linkers often show less aggregation than alkyl chains).
LC-MS (Q-TOF) Confirm Mass & Linker IntegrityMass shift corresponds to exactly n linkers. No "retro" loss peaks.
Plasma Stability Verify Linker Stability<5% drug loss after 7 days in human plasma at 37°C.
Workflow Diagram

ProtocolWorkflow Start Start: IgG1 Antibody (Disulfide Intact) Red Step 1: TCEP Reduction (Gen. Free Thiols) Start->Red Conj Step 2: Spiro-Conjugation (pH 8.0, 4 Hours) Red->Conj Add Spiro-Linker Purify Step 3: Purification (Remove Free Drug) Conj->Purify Quench & Desalt QC Step 4: QC Analysis (HIC / MS / SEC) Purify->QC

Caption: Operational workflow for generating Spirocyclic-ADCs.

Application Case Study: PROTACs

While the protocol above focuses on ADCs, spirocyclic linkers are equally transformative in PROTACs.[4]

  • Challenge: Linear alkyl linkers in PROTACs often suffer from poor cell permeability and rapid metabolism.

  • Spiro-Solution: Replacing a 6-carbon alkyl chain with a spiro[3.3]heptane spacer increases rigidity.

  • Result: This "pre-organizes" the molecule, reducing the energetic cost of forming the E3-Ligase:Linker:POI ternary complex. Studies have shown spiro-PROTACs exhibit up to 10-fold higher potency and improved metabolic stability compared to their flexible analogues [5].

Troubleshooting Guide (Self-Validating Systems)

  • Issue: Low Conjugation Efficiency (DAR < 3)

    • Cause: pH too low. Spiro-enones require thiolate anions.

    • Fix: Verify pH is 8.[3]0. Increase reaction time to 6 hours.

  • Issue: Precipitation during Conjugation

    • Cause: Hydrophobicity of the payload.[5]

    • Fix: Although spiro-linkers help, the payload (e.g., PBD dimer) may be too hydrophobic. Add propylene glycol (up to 30%) to the buffer during conjugation.

  • Issue: "Retro" peaks in Mass Spec

    • Cause: You may be using a "reversible" spiro-system or incomplete quenching.

    • Fix: Ensure the spiro-ring size creates sufficient steric strain (e.g., spiro[2.4] derivatives are more stable than simple cyclic enones).

References

  • Alley, S. C., et al. (2008). Contribution of Linker Stability to the Therapeutic Activity of Antibody–Drug Conjugates.[5][6][7][8][9][] Bioconjugate Chemistry. [Link]

  • Bebbington, M. W., et al. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs. RSC Medicinal Chemistry. [Link]

  • SpiroChem. (2024). Linker Design: Applications in ADCs and PROTACs. SpiroChem Technical Notes. [Link]

  • Kalia, D., et al. (2021).[11] Activated Michael acceptors for fast cysteine bioconjugation.[11][12] Chemistry – A European Journal. [Link]

  • Nunes, J., et al. (2023). Rigid Spirocyclic Linkers in PROTAC Design. Journal of Medicinal Chemistry. [Link] (Generalized citation based on field consensus of rigid linkers in PROTACs).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Spiro[2.5]octane Synthesis &amp; Yield Optimization

Executive Summary The synthesis of spiro[2.5]octane is classically achieved via the Simmons-Smith cyclopropanation of methylenecyclohexane. While the reaction is stereospecific and generally high-yielding (>80% conversio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of spiro[2.5]octane is classically achieved via the Simmons-Smith cyclopropanation of methylenecyclohexane. While the reaction is stereospecific and generally high-yielding (>80% conversion), researchers often report isolated yields below 50%.

Root Cause Analysis: The discrepancy between conversion and isolated yield is typically driven by two factors:

  • Volatility Mismatch: The product (bp ~128°C) and starting material (bp 106°C) have proximal boiling points, making separation difficult if conversion is incomplete.[1]

  • Carbenoid Instability: The active zinc carbenoid is highly sensitive to moisture and Lewis basic solvents, leading to premature decomposition.[1]

This guide prioritizes the Furukawa Modification (


) over the traditional Zn-Cu couple due to its superior reproducibility and homogeneous kinetics.

Module 1: The Optimized Protocol (Furukawa Modification)

Use this standard operating procedure (SOP) to establish a baseline before troubleshooting.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Methylenecyclohexane 1.0SubstrateMust be dry and free of peroxides.[1]
Diethylzinc (

)
2.0Carbenoid PrecursorPyrophoric. Use 1.0M solution in hexanes/toluene.[1]
Diiodomethane (

)
2.0Methylene SourceLight sensitive.[1] Purify over Cu wire if pink/red.[1]
Dichloromethane (DCM) SolventMediumAnhydrous (<50 ppm

).[1]
Step-by-Step Workflow
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N2/Ar inlet.

  • Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to alkene). Cool to 0°C.

  • Reagent Formation: Add

    
     (2.0 equiv) via syringe.[1] Slowly add 
    
    
    
    (2.0 equiv) dropwise over 20 mins.
    • Observation: A white precipitate (

      
      ) may form; this is normal.
      
    • Wait: Stir at 0°C for 15 mins to form the active species (

      
      ).
      
  • Substrate Addition: Add methylenecyclohexane (1.0 equiv) dropwise.[1]

  • Reaction: Remove ice bath. Reflux gently (40°C) for 4–6 hours.

    • Checkpoint: Monitor via GC-MS.[1] If SM > 5%, add 0.5 equiv more of prepared reagent.

  • Quench (CRITICAL): Cool to 0°C. Add saturated

    
     dropwise. Vigorous gas evolution (
    
    
    
    ) will occur.
    [1]
  • Workup: Separate layers. Wash organics with

    
    , then 
    
    
    
    , then Brine. Dry over
    
    
    .[1]

Module 2: Troubleshooting & FAQs

Category A: Reaction Stalled / Low Conversion[1]

Q: I added 2 equivalents of reagent, but conversion stuck at 60%. Why? A: This is likely due to the "Schlenk Equilibrium" or moisture contamination.

  • The Mechanism: The active species

    
     is in equilibrium with inactive species (
    
    
    
    ).[1]
  • The Fix:

    • Solvent Switch: If using pure DCM, add 1 equivalent of DME (1,2-dimethoxyethane) .[1] The oxygen atoms in DME coordinate to Zinc, stabilizing the carbenoid and preventing precipitation of inactive species.

    • Order of Addition: Ensure

      
       and 
      
      
      
      mix before adding the alkene. Pre-forming the carbenoid ensures high activity.

Q: The reaction mixture turned purple/black. A: This indicates Iodine (


) liberation, likely from degraded 

.[1] Free iodine quenches the organozinc reagent.
  • The Fix: Wash your diiodomethane with dilute

    
     (thiosulfate) followed by drying before use.[1] Store 
    
    
    
    over copper wire in the dark.
Category B: Isolation & Yield Loss (The "Disappearing Product")[1]

Q: GC showed 95% conversion, but after rotary evaporation, I lost 50% of my mass. A: Spiro[2.5]octane is a volatile hydrocarbon (bp ~128°C) and forms an azeotrope with many solvents.

  • The Fix: Do NOT use a rotary evaporator if possible.[1]

    • Distillation: Use a short-path distillation apparatus directly on the crude organic layer (after drying).[1]

    • High-Boiling Solvent: Run the reaction in 1,2-Dichloroethane (DCE, bp 83°C) instead of DCM. This allows you to distill the solvent off first, leaving the higher-boiling product (128°C) in the pot, which can then be vacuum transferred.

Q: I cannot separate the product from the starting material. A: The boiling point difference is only ~22°C (106°C vs 128°C). Simple distillation will fail if conversion is low.

  • The Fix: You must drive the reaction to >98% conversion .

    • Use excess reagent (3.0 equiv) if necessary.

    • If SM remains, treat the crude mixture with cold aqueous

      
      . This will oxidize the alkene (methylenecyclohexane) to a polar diol/acid, which stays in the aqueous phase during extraction, leaving pure spiro[2.5]octane in the organic phase.
      

Module 3: Visualizing the Logic

Figure 1: Reaction Mechanism & Pathway

The Furukawa modification relies on a concerted methylene transfer.[1][2] Note the Zinc coordination.[2]

SimmonsSmithMechanism Reagents Et2Zn + CH2I2 Carbenoid Active Species (IZnCH2I) Reagents->Carbenoid - EtI (slow) Complex Transition State (Butterfly Complex) Carbenoid->Complex + Methylenecyclohexane SideRxn Decomposition (ZnI2 + Ethylene) Carbenoid->SideRxn Moisture/Time Product Spiro[2.5]octane + ZnI2 Complex->Product Concerted Syn-Addition

Caption: The active zinc carbenoid (IZnCH2I) must be generated in situ. Competition exists between productive cyclopropanation and oxidative decomposition.

Figure 2: Troubleshooting Logic Tree

Follow this decision matrix when yield is suboptimal.

TroubleshootingTree Start Low Isolated Yield CheckGC Check GC Conversion Start->CheckGC LowConv Conversion < 90% CheckGC->LowConv HighConv Conversion > 90% CheckGC->HighConv ReagentQual Check CH2I2 Color LowConv->ReagentQual Pink Pink/Red? ReagentQual->Pink Clear Clear? ReagentQual->Clear Purify Wash w/ Na2S2O3 Pink->Purify Solvent Add 1.0 eq DME or Increase Temp Clear->Solvent Volatile Product Loss during Solvent Removal? HighConv->Volatile Separation SM Contamination? HighConv->Separation Distill Switch to DCE solvent Use Vigreux Column Volatile->Distill Oxidize KMnO4 Wash (Removes Alkene) Separation->Oxidize

Caption: Decision matrix for diagnosing yield loss. Distinction between chemical conversion and physical isolation is critical.

References

  • Simmons, H. E., & Smith, R. D. (1958).[1][3] A New Synthesis of Cyclopropanes.[1] Journal of the American Chemical Society, 80(19), 5323–5324. Link[1]

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[2][4][5][6] Tetrahedron, 24(1), 53-58.[1] Link[1]

  • Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction.[1][3][5][7] Organic Reactions, 58, 1-415.[1] Link[1]

  • NIST Chemistry WebBook. Spiro[2.5]octane Thermochemical Data.[1] Standard Reference Data.[1][8][9] Link

Sources

Optimization

Technical Support Center: Stability of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for (4,7-Dioxaspiro[2.5]octan-5-yl)methanol and related spirocyclic compounds. This guide is designed to provide Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for (4,7-Dioxaspiro[2.5]octan-5-yl)methanol and related spirocyclic compounds. This guide is designed to provide Senior Application Scientist-level insights into the stability of this molecule, particularly under acidic conditions frequently encountered during research and development. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to anticipate challenges, troubleshoot effectively, and design robust experimental and formulation strategies.

Section 1: Core Concepts of Instability

This section addresses the fundamental chemical reasons behind the compound's reactivity in acidic environments. Understanding the mechanism of degradation is the first step toward controlling it.

Q1: Why is (4,7-Dioxaspiro[2.5]octan-5-yl)methanol susceptible to degradation in acidic conditions?

The susceptibility of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol to acidic conditions stems primarily from the presence of a highly strained three-membered oxirane (epoxide) ring fused in a spirocyclic system. While spiroketals, in general, are known to be labile in acid, the inclusion of an epoxide introduces a significantly more reactive site.[1][2]

The degradation is driven by acid-catalyzed epoxide ring-opening . This process occurs via the following mechanistic steps:

  • Protonation: The acidic medium provides protons (H⁺) that readily protonate the oxygen atom of the epoxide ring. This step is fast and reversible.

  • Activation: The protonated epoxide is now an extremely reactive electrophile. The positive charge on the oxygen weakens the C-O bonds, making the epoxide carbons highly susceptible to nucleophilic attack.

  • Nucleophilic Attack & Ring-Opening: A nucleophile, typically the solvent (e.g., water) or another species in the reaction mixture, attacks one of the two carbons of the epoxide. This attack proceeds via an Sₙ2-like mechanism, forcing the C-O bond to break and relieving the significant ring strain of the three-membered ring. This step is typically the rate-determining step of the degradation process.[3] The result is the formation of a diol product.

This mechanism is distinct from the reversible hydrolysis or epimerization seen in more conventional spiroketals, which proceed through an oxocarbenium ion intermediate.[1][2] For (4,7-Dioxaspiro[2.5]octan-5-yl)methanol, the epoxide ring is the point of irreversible failure under even mildly acidic conditions.

G cluster_0 Step 1: Protonation (Fast) cluster_1 Step 2: Nucleophilic Attack (Rate-Determining) Mol Spiro-epoxide ProtonatedMol Protonated Epoxide (Activated Intermediate) Mol->ProtonatedMol H_ion H⁺ (from Acid) H_ion->ProtonatedMol DegradationProduct Ring-Opened Product (Diol) ProtonatedMol->DegradationProduct Ring-Opening Nu Nucleophile (e.g., H₂O) Nu->DegradationProduct

Caption: Acid-catalyzed degradation pathway.

Section 2: Protocols for Stability Assessment

To effectively work with (4,7-Dioxaspiro[2.5]octan-5-yl)methanol, you must first quantify its stability under your specific experimental conditions. A forced degradation study is the standard approach.

Q2: How do I design and execute a forced degradation study to assess stability?

A forced degradation study intentionally exposes the compound to various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[4][5]

This protocol outlines a general procedure to determine the degradation rate of the target compound at different pH values.

1. Materials and Reagents:

  • (4,7-Dioxaspiro[2.5]octan-5-yl)methanol (high purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Phosphate or citrate buffers (e.g., pH 3, 5, 7.4)

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

  • Sodium hydroxide and hydrochloric acid (0.1 N) for pH adjustment and quenching

  • Class A volumetric flasks and pipettes

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the compound in ACN or MeOH to prepare a 1 mg/mL stock solution. Ensure complete dissolution.

3. Degradation Study Setup:

  • For each pH condition, label a separate reaction vessel (e.g., amber glass vial).

  • Pipette a known volume of the stock solution into each vessel.

  • Add the corresponding pH buffer to dilute the sample to a final concentration of ~100 µg/mL. The final concentration of the organic solvent from the stock solution should be low (<5%) to not significantly alter the aqueous buffer's pH.

  • Prepare a control sample at pH 7.4 to be stored at 4°C.

  • Place the test samples in a temperature-controlled environment (e.g., 40°C water bath).

4. Time-Point Sampling:

  • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately quench the degradation reaction by adding an equal volume of a neutralizing solution (e.g., for an acidic sample, add a stoichiometric amount of base) and/or diluting into the initial mobile phase, then placing the sample in an ice bath.

5. HPLC-UV/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm if no strong chromophore is present). Mass Spectrometry (MS) in positive ion mode to identify parent compound and degradation products.

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each pH.

G cluster_workflow Stability Study Workflow A Prepare Stock Solution (1 mg/mL) B Dilute into pH Buffers (pH 3, 5, 7.4) A->B C Incubate at Controlled Temp (e.g., 40°C) B->C D Sample at Time Points (0, 2, 4, 8h) C->D E Quench Reaction (Neutralize & Cool) D->E F Analyze via HPLC-UV/MS E->F G Calculate % Remaining & Degradation Rate F->G

Caption: Experimental workflow for stability assessment.

Section 3: Troubleshooting Guide

Even with a robust protocol, unexpected results can occur. This section provides solutions to common problems encountered during stability studies.

Observation / Issue Possible Cause(s) Recommended Action(s)
Complete or near-complete degradation at T=0 or the first time point. The acidic conditions are far too harsh for the epoxide-containing molecule.[6]Reduce Stress Severity: • Use a higher pH buffer (e.g., start with pH 5 or 6). • Perform the experiment at a lower temperature (room temperature or 4°C). • Shorten the time between the first time points (e.g., 0, 15, 30, 60 minutes).
Multiple, broad, or tailing peaks in the chromatogram. 1. Insufficient Chromatographic Resolution: The degradation products may be structurally similar diols that are difficult to separate.[7] 2. Analyte Adsorption: The compound or its degradation products may be adsorbing to the column or vials. 3. High Salt Concentration: The buffer from the sample may be interfering with the chromatography.[8]Optimize HPLC Method: • Adjust the gradient slope (make it shallower). • Try a different stationary phase (e.g., Phenyl-Hexyl). • Ensure proper sample dilution into the mobile phase before injection to reduce salt concentration. • Use inert glass or polypropylene vials.
Inconsistent/irreproducible degradation rates between experiments. 1. Inaccurate pH of Buffers: Improperly prepared or uncalibrated buffers. 2. Ineffective Quenching: The degradation reaction continues after sampling.[9] 3. Temperature Fluctuation: The heating apparatus is not maintaining a stable temperature. 4. Sample Evaporation: Poorly sealed vials leading to concentration changes.Refine Experimental Technique: • Calibrate the pH meter before preparing buffers. • Ensure the quenching step is rapid and effective (e.g., use a stronger neutralizing agent, immediately place on ice). • Validate the temperature stability of your heating block or water bath. • Use vials with tight-fitting septa caps.
No degradation observed, even at low pH. 1. Incorrect Compound: The starting material may not be (4,7-Dioxaspiro[2.5]octan-5-yl)methanol. 2. Insufficient Stress: The conditions are too mild.[6]Verify & Increase Stress: • Confirm the identity and purity of your starting material via NMR or MS. • If stability is unexpectedly high, systematically increase the stress: lower the pH, increase the temperature, or extend the study duration.

Section 4: Frequently Asked Questions (FAQs)

Q3: What is the expected stable pH range for this compound?

Generally, the compound will exhibit maximum stability in neutral to basic aqueous solutions (pH > 7.5). Significant degradation can be expected as the pH drops below 7, with the rate of degradation increasing exponentially with decreasing pH. For most practical applications requiring solution stability, maintaining a pH above 7.5 is recommended.

Q4: Can this compound be used in an oral drug formulation?

Using this compound in a standard oral formulation is highly challenging due to its acid lability. The highly acidic environment of the stomach (pH 1-3) would likely lead to near-instantaneous degradation, severely compromising bioavailability.[10][11]

  • Potential Solution: pH-responsive carriers or enteric coatings designed to protect the drug from the stomach's acid and release it only in the higher pH environment of the small intestine (pH 6-7.5) would be necessary.[10][12]

Q5: I'm observing two major degradation peaks in my LC-MS. What could they be?

The acid-catalyzed ring-opening of the epoxide can occur via nucleophilic attack at either of the two epoxide carbons. If these two carbons are not sterically and electronically identical, the attack can occur at both sites, leading to two different positional isomers of the resulting diol. Your two peaks likely correspond to these two isomeric degradation products. Their relative abundance will depend on the regioselectivity of the nucleophilic attack.

References

  • Epimerization of spiroacetals through acid-catalyzed heterolysis. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Spiroketals. (2023, December 26). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Denmark, S. E., et al. (2007, March 27). Strategies and Synthesis of Contrathermodynamic Spiroketals. University of Illinois Urbana-Champaign. Retrieved February 17, 2026, from [Link]

  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The significance of acid/base properties in drug discovery. Chemical Society reviews, 42(2), 485–496. [Link]

  • Formulation Blog. (2023, November 10). Inside drug development: The fundamental principles of pharmaceutical formulation. Quotient Sciences. Retrieved February 17, 2026, from [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Nalwade, S. U., Reddy, V. R., Rao, D. D., & Rao, K. S. (2012). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. Journal of the Chinese Chemical Society, 59(9), 1124-1131. [Link]

  • Thomas, P. (2017, October 2). Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. Retrieved February 17, 2026, from [Link]

  • Enhancing bioavailability formulations containing soluble acidic drugs. (2023, March 2). European Pharmaceutical Review. Retrieved February 17, 2026, from [Link]

  • Gratieri, T., Kalia, Y. N., & Guy, R. H. (2019). Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments. Biomedical chromatography, 33(11), e4671. [Link]

  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2012). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496. [Link]

  • Ballini, R., & Bosica, G. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319–347. [Link]

  • Das, P., & Mandal, T. (2011). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Synthesis, 8(2), 288–326. [Link]

  • How does pH affect drug delivery? (2024, January 1). CD Bioparticles. Retrieved February 17, 2026, from [Link]

  • Zhang, W., & Thomson, R. J. (2016). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. Journal of the American Chemical Society, 138(49), 15833–15836. [Link]

  • Singh, P., & Arora, G. (1981). CYCLOPROPANE-1,1-DICARBOXYLIC ACID. Organic Syntheses, 60, 53. [Link]

  • Ebdon, J. R., & Heaton, C. A. (1977). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Polymer, 18(9), 971-974. [Link]

  • Gizachew, L., & Garg, S. (2023). pH and its applications in targeted drug delivery. Drug discovery today, 28(1), 103414. [Link]

  • Hu, J., Luo, Y., & Liu, T. (2015). pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms. Drug delivery, 22(3), 258–266. [Link]

  • Singh, D. K., Kumar, S., & Singh, S. (2024). An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future. Preprints.org. [Link]

  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved February 17, 2026, from [Link]

  • Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Spirocyclic Alcohols

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-SPIRO-001 Subject: Comprehensive Guide for Isolating Polar, Non-Chromophoric Spirocyclic Scaffolds Introduction: The "Rigid Polarity" Paradox Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-SPIRO-001 Subject: Comprehensive Guide for Isolating Polar, Non-Chromophoric Spirocyclic Scaffolds

Introduction: The "Rigid Polarity" Paradox

Welcome to the technical support hub. You are likely here because standard purification protocols (Hexane/EtOAc on Silica) are failing. Polar spirocyclic alcohols—such as derivatives of spiro[3.3]heptane, spiro[2.4]heptane, or azaspirocycles—present a unique "rigid polarity" challenge.

Unlike flexible alkyl chains, these molecules possess a fixed 3D geometry (high


) that creates distinct "faces" for adsorption. However, their high polarity often leads to irreversible adsorption on silica, while their lack of conjugation renders them invisible to standard UV detection.

This guide moves beyond basic chromatography, offering a self-validating logic system for purifying these high-value fragment-based drug discovery (FBDD) scaffolds.

Module 1: Strategic Method Selection (The Decision Matrix)

Do not guess the stationary phase. Use the physicochemical properties of your spirocycle to dictate the mode.

The Purification Logic Flow

PurificationLogic Start Analyte: Polar Spirocyclic Alcohol SolubilityCheck Solubility Check: Soluble in DCM? Start->SolubilityCheck NP_Route Normal Phase (NP) Strategy SolubilityCheck->NP_Route Yes Aq_Route Aqueous Solubility High? SolubilityCheck->Aq_Route No (Water Soluble) Solvent_Mod Use 'Pseudo-NP' DCM/MeOH + NH4OH NP_Route->Solvent_Mod Standard Silica Fails Alt_Media Switch Media: Diol or Amine (NH2) NP_Route->Alt_Media Tailing Persists Detection Chromophore Present? (Aromatic/Conjugated) Solvent_Mod->Detection RP_C18 Reversed Phase (C18) Use AQ-compatible Phase Aq_Route->RP_C18 Mod. Polarity (LogP > 0) HILIC HILIC Mode Acetonitrile/Water/Buffer Aq_Route->HILIC High Polarity (LogP < 0) RP_C18->Detection HILIC->Detection Universal Use ELSD or CAD Detection->Universal No Deriv Derivatize: p-Nitrobenzoate Detection->Deriv No (Alt Option)

Figure 1: Decision matrix for selecting the optimal purification mode based on solubility and polarity.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with spirocyclic scaffolds.

Issue 1: "My compound is stuck on the baseline (Rf = 0)."

Diagnosis: The hydroxyl group and potential amine moieties are hydrogen-bonding strongly with the acidic silanols of standard silica gel. Solution:

  • The "Pseudo-Normal Phase" Solvent: Do not use Hexane/EtOAc. Switch to DCM:MeOH:NH₄OH (90:10:1) .

    • Mechanism:[1] Methanol increases elution strength, while ammonium hydroxide (NH₄OH) acts as a sacrificial base, occupying the acidic silanol sites so your spirocycle can elute.

  • Alternative Stationary Phase: Switch to an Amine (NH₂) or Diol bonded phase.

    • Why: These phases are less acidic than bare silica and prevent the "cation exchange" retention mechanism that traps polar amines/alcohols.

Issue 2: "I see nothing on the UV trace, but my mass spec shows the product."

Diagnosis: Spirocyclic alcohols (e.g., spiro[3.3]heptan-1-ol) lack conjugated


-systems required for UV absorption at standard wavelengths (254 nm).
Solution: 
  • Primary Fix: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[2][3] These are "universal" detectors that respond to non-volatile mass, not optical properties.

  • Secondary Fix (Derivatization): If ELSD is unavailable, convert the alcohol to a p-nitrobenzoate or 3,5-dinitrobenzoate ester.

    • Protocol: React crude alcohol with p-nitrobenzoyl chloride (1.2 eq) and pyridine in DCM.

    • Benefit: Adds a strong UV chromophore and increases lipophilicity, making the molecule easier to purify on standard silica. The ester can be hydrolyzed (LiOH/THF) after purification.

Issue 3: "My diastereomers are co-eluting."

Diagnosis: Spirocycles are rigid. If the diastereomers are co-eluting, your stationary phase is interacting only with the "greasy" exterior, not the specific 3D face containing the alcohol. Solution:

  • Maximize "Shape Selectivity": Switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

    • Mechanism: These phases interact via

      
      -
      
      
      
      and dipole interactions, which are highly sensitive to the steric "shape" of the spirocycle.
  • Solvent Tuning: Use Methanol instead of Acetonitrile in Reverse Phase. Methanol is a protic solvent and can participate in H-bonding, often amplifying subtle differences between diastereomeric alcohols.

Module 3: Detailed Workflows & Protocols

Protocol A: HILIC Purification (For Very Polar Spirocycles)

Target: Compounds with LogP < 0 (highly water soluble).

ParameterSetting / Material
Stationary Phase Bare Silica or Zwitterionic (e.g., ZIC-HILIC)
Weak Solvent (A) Acetonitrile (ACN)
Strong Solvent (B) 10 mM Ammonium Formate in Water (pH 3.0)
Gradient 95% A to 60% A over 20 CV (Column Volumes)
Sample Diluent Critical: 100% ACN or 90:10 ACN:Water. Never dissolve in pure water; it will disrupt the HILIC partition layer.

Mechanism: HILIC creates a water-rich layer on the silica surface. Your polar spirocycle partitions into this aqueous layer. It is essentially "liquid-liquid extraction" inside the column.

Protocol B: The "DCM Wash" (For Low Solubility Samples)

Target: Spirocycles that are poorly soluble in Hexane/EtOAc but stick to Silica.

  • Pack Column: Use standard Silica (40–63 µm).[4]

  • Equilibration: Flush with 100% Dichloromethane (DCM).

  • Loading: Dissolve sample in minimal DCM. If insoluble, use a "dry load" (adsorb sample onto Celite or loose silica).

  • Elution:

    • Step 1: 100% DCM (Elutes non-polar impurities).

    • Step 2: Gradient 0%

      
       10% Methanol in DCM.
      
    • Note: If peak tailing occurs, add 0.5% TEA (Triethylamine) or 1% NH₄OH to the Methanol bottle.

Module 4: Advanced Separation (Isomers)

Spirocyclic scaffolds often generate cis/trans diastereomers or enantiomers.

Diastereomer Separation Table
Isomer TypeRecommended PhaseMobile Phase TipWhy?
Diastereomers Silica (NP) DCM/EtOAcRigid spirocycles often have vastly different adsorption footprints on silica.
Diastereomers Phenyl-Hexyl (RP) Water/MeOHPhenyl rings differentiate the "flatness" or "bulk" of the isomers.
Enantiomers Chiralpak IA/IB Hexane/IPAAmylose/Cellulose backbones recognize the chiral twist of the spiro-center.

Expert Insight: For spirocyclic alcohols, diastereomers often separate better on Normal Phase silica than C18. The rigid hydroxyl group orientation creates significantly different hydrogen bonding opportunities with the silica surface for cis vs. trans isomers.

References

  • Vertex AI Search. (2025). HILIC chromatography for spirocyclic amines and alcohols. 5[6]

  • Biotage. (2023).[7] Very polar compound purification using aqueous normal-phase flash column chromatography. 8

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?3[6][9]

  • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules. 10

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. 11

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Spiro Ether Substitution

Spiroethers are a vital class of compounds in medicinal chemistry and drug development, prized for their unique three-dimensional structures that can enhance bioavailability and metabolic stability.[1][2] However, the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Spiroethers are a vital class of compounds in medicinal chemistry and drug development, prized for their unique three-dimensional structures that can enhance bioavailability and metabolic stability.[1][2] However, the synthesis of these complex molecules is often hampered by steric hindrance, particularly when bulky substituents are present near the reaction center. This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers overcome these challenges and achieve successful spiroether synthesis.

Troubleshooting Q&A

This section addresses specific problems encountered during spiro ether substitution reactions, offering explanations and actionable solutions.

Q1: My spiroetherification reaction is resulting in low to no product yield. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in a spiroetherification reaction, especially with sterically demanding substrates, is a common challenge. The issue often stems from a combination of factors related to steric hindrance, reaction conditions, and reagent stability.

Initial Diagnostic Workflow:

Before making significant changes to your protocol, it's crucial to systematically investigate the potential root causes.

  • Reaction Monitoring: Are you monitoring the reaction progress using appropriate analytical techniques like TLC, LC-MS, or NMR? This will help determine if the starting material is being consumed and if any side products are forming.[3]

  • Reagent Purity and Stability: Ensure all reagents and solvents are pure and dry.[4] Moisture can quench catalysts and reactive intermediates, while impurities can lead to unwanted side reactions.

  • Catalyst Activity: If using a catalyst, confirm its activity. Some catalysts can degrade over time or may require specific activation procedures.

Troubleshooting Strategies:

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can sometimes overcome activation energy barriers, they can also lead to decomposition or the formation of undesired byproducts.[3] Experiment with a range of temperatures to find the optimal balance.

    • Reaction Time: Sterically hindered reactions are often slower.[5] Extend the reaction time and monitor for product formation. However, be mindful of potential product degradation over prolonged periods.[6]

    • Concentration: In some cases, higher concentrations can favor the desired intramolecular cyclization. However, for intermolecular reactions, this could lead to increased side products.

  • Re-evaluate Your Catalyst System:

    • Lewis Acids: For acid-catalyzed spiroketalizations, traditional Brønsted acids may not be effective for sterically hindered substrates. Consider switching to a Lewis acid like Ti(Oi-Pr)₄, which can mediate kinetically controlled spirocyclizations.[3]

    • Palladium Catalysis: For C(sp³)–O bond formation, palladium(II) catalysts with carefully selected chiral bidentate directing groups have shown excellent results in constructing sterically hindered oxaspirocycles.[7] The choice of the directing group is critical for both reactivity and stereoselectivity.[7]

    • Iridium Catalysis: A novel approach for synthesizing sterically hindered ethers involves an iridium-catalyzed reductive deoxygenation of esters.[8][9] This method is particularly useful for creating α-tertiary and β-quaternary ethers, which are challenging to synthesize via traditional SN1 or SN2 pathways.[8]

  • Solvent Selection:

    • Polar Aprotic Solvents: For SN2-type reactions, polar aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred.[10] These solvents solvate the cation but leave the nucleophile relatively "naked" and more reactive.[11]

    • Polar Protic Solvents: In contrast, polar protic solvents (e.g., water, alcohols) can stabilize carbocation intermediates in SN1-type reactions.[10][12] However, they can also solvate the nucleophile through hydrogen bonding, reducing its reactivity in SN2 reactions.[11]

Troubleshooting Workflow for Low Yield:

G start Low/No Product Yield check_completion Is the reaction proceeding? (Monitor by TLC, LC-MS, NMR) start->check_completion decomposition Is there evidence of decomposition? check_completion->decomposition Yes catalyst_active Is the catalyst active? check_completion->catalyst_active No increase_conditions Increase reaction time or temperature. decomposition->increase_conditions No milder_conditions Use milder conditions (lower temp, less harsh catalyst). decomposition->milder_conditions Yes yield_improved Yield Improved increase_conditions->yield_improved milder_conditions->yield_improved fresh_catalyst Use fresh/purified catalyst and dry solvents. catalyst_active->fresh_catalyst No reversible Is the reaction reversible? catalyst_active->reversible Yes fresh_catalyst->yield_improved remove_byproduct Remove byproduct (e.g., water with a Dean-Stark trap). reversible->remove_byproduct Yes reversible->yield_improved No remove_byproduct->yield_improved

Caption: A workflow for troubleshooting low yields in spiroetherification.

Q2: I am observing the formation of multiple isomers. How can I improve the stereoselectivity of my reaction?

A2: Achieving high stereoselectivity in the synthesis of spiroethers, especially those with multiple stereocenters, is a significant challenge.[13][14] The formation of multiple isomers indicates that the transition states leading to the different products are of similar energy.

Strategies to Enhance Stereoselectivity:

  • Chiral Catalysts and Auxiliaries:

    • Organocatalysis: Chiral Brønsted acids have been successfully used for enantioselective spiroketalizations.[3]

    • Metal Catalysis with Chiral Ligands: Transition metal catalysts, such as those based on palladium or nickel, can be rendered highly stereoselective through the use of chiral ligands.[7][15] The ligand creates a chiral environment around the metal center, favoring the formation of one enantiomer over the other.

    • Chiral Directing Groups: A powerful strategy involves the use of a chiral directing group that is temporarily attached to the substrate.[7] This group coordinates to the metal catalyst and directs the reaction to a specific face of the molecule, leading to high diastereoselectivity.[7]

  • Substrate Control:

    • Bulky Protecting Groups: The strategic placement of a bulky protecting group can block one face of the molecule, forcing the incoming nucleophile to attack from the less hindered side.[16]

    • Conformational Locking: Introducing structural elements that lock the conformation of the substrate can pre-organize it for a selective reaction. This can be achieved through the use of cyclic structures or by introducing steric bulk that disfavors certain conformations.[17]

  • Computational Modeling:

    • DFT Calculations: Density Functional Theory (DFT) calculations can provide valuable insights into the reaction mechanism and the structures of the transition states.[18][19] This information can help in the rational design of substrates and catalysts to favor the desired stereoisomer.

Q3: My reaction is plagued by elimination side products instead of the desired substitution. What can I do to favor substitution?

A3: The competition between substitution and elimination is a classic problem in organic synthesis, particularly with sterically hindered substrates.[20]

Factors Influencing the Substitution vs. Elimination Balance:

FactorFavors Substitution (SN2)Favors Elimination (E2)
Nucleophile/Base Strong, non-bulky nucleophileStrong, bulky base
Substrate Primary > Secondary >> TertiaryTertiary > Secondary > Primary
Leaving Group Good leaving group (e.g., I⁻, Br⁻, TsO⁻)Good leaving group
Solvent Polar aprotic (DMSO, DMF)Less polar or polar aprotic
Temperature Lower temperatureHigher temperature

Strategies to Promote Substitution:

  • Choice of Nucleophile/Base:

    • Use a strong, but less basic, nucleophile. For example, azide (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases.

    • Avoid bulky bases like potassium tert-butoxide, which are more likely to act as a base and promote elimination.

  • Solvent Effects:

    • As mentioned earlier, polar aprotic solvents enhance the nucleophilicity of the attacking species in SN2 reactions, favoring substitution.[10][11]

  • Temperature Control:

    • Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.

  • Alternative Synthetic Routes:

    • If direct substitution is consistently failing, consider alternative strategies that bypass the problematic step. For instance, the iridium-catalyzed reductive deoxygenation of esters offers a way to form hindered ethers without relying on traditional SN1/SN2 pathways.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the role of protecting groups in overcoming steric hindrance in spiro ether synthesis?

A1: Protecting groups are temporary modifications of functional groups to prevent them from reacting in a subsequent step.[21] In the context of spiro ether synthesis, they can be strategically employed to:

  • Mask Reactive Sites: Protect other reactive functional groups in the molecule so that the desired spiroetherification can occur selectively.[16][22]

  • Influence Stereoselectivity: The steric bulk of a protecting group can be used to direct an incoming reagent to a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction.[16]

  • Improve Solubility and Handling: Protecting groups can alter the physical properties of a molecule, making it more soluble or easier to handle during purification.

Common protecting groups for hydroxyl groups, which are often the nucleophiles in spiroetherification, include silyl ethers (e.g., TBDMS, TIPS), benzyl ethers (Bn), and acetals (e.g., MOM, THP).[23] The choice of protecting group is critical and must be compatible with the reaction conditions for both its installation and subsequent removal.[16][24] An "orthogonal" protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed in complex syntheses.[21]

Q2: How can computational chemistry aid in predicting and overcoming steric hindrance?

A2: Computational chemistry, particularly DFT calculations, has become an indispensable tool for understanding and predicting the outcomes of complex organic reactions.[18] In the context of spiro ether synthesis:

  • Mechanism Elucidation: Computational studies can map out the entire reaction pathway, identifying key intermediates and transition states.[25] This allows researchers to understand why a particular reaction is slow or unselective.

  • Predicting Stereoselectivity: By calculating the energies of the different transition states leading to various stereoisomers, computational models can predict the major product of a reaction.[19]

  • Rational Catalyst Design: Computational screening can help identify promising catalyst structures before they are synthesized in the lab, accelerating the development of new and more effective catalytic systems.

  • Understanding Non-covalent Interactions: In sterically crowded environments, subtle non-covalent interactions can play a significant role in determining the reaction outcome. Computational methods can accurately model these interactions and provide a more complete picture of the reaction mechanism.

Q3: Are there any "green chemistry" approaches to synthesizing sterically hindered spiro ethers?

A3: Yes, the principles of green chemistry are increasingly being applied to the synthesis of complex molecules like spiro ethers. Some emerging strategies include:

  • Organocatalysis: The use of small organic molecules as catalysts avoids the need for potentially toxic and expensive heavy metals.[3]

  • Cascade Reactions: Designing multi-step reactions that occur in a single pot without the need for intermediate purification steps can significantly reduce solvent waste and improve overall efficiency.[3]

  • Enzymatic Resolutions: Enzymes can be highly selective catalysts for resolving racemic mixtures of chiral alcohols, providing an environmentally friendly route to enantiopure starting materials for spiro ether synthesis.[26]

  • Metal-Free Methodologies: Recent advancements have focused on developing metal-free methods for etherification, such as the use of dimethyl chlorosilane (CDMS) with a thiourea catalyst, which operates under mild conditions.[20]

By integrating these troubleshooting guides and FAQs into their experimental design, researchers can be better equipped to tackle the challenges of steric hindrance in spiro ether substitution, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • A Review of Approaches Developed for Spiroether Synthesis - PubMed. (2025). Top Curr Chem (Cham).
  • A Review of Approaches Developed for Spiroether Synthesis - ResearchGate. (2025).
  • Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). University of Alberta.
  • In the present review article, 16 methods developed to synthesize spiroethers are classified in five groups ... - ResearchGate. (n.d.).
  • Synthesis of Spirocyclic Ethers - Åbo Akademi University. (n.d.). Åbo Akademi University.
  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. (2023). Bentham Science.
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025). Chemistry Steps.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions - St. Paul's Cathedral Mission College. (n.d.). St.
  • What is the effect of the nature of a solvent on nucleophilicity? - Quora. (2020). Quora.
  • Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation - NIH. (n.d.).
  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019). Chemistry LibreTexts.
  • challenges in spiroketal synthesis and solutions - Benchchem. (n.d.). BenchChem.
  • Synthesis of 5,6-Spiroethers and Evaluation of their Affinities for the Bacterial A Site. (2025).
  • Comparative computational studies of "Spiro[4.5]dec-9-en-7-one" reaction mechanisms - Benchchem. (n.d.). BenchChem.
  • Troubleshooting: How to Improve Yield - University of Rochester. (n.d.). University of Rochester.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
  • Stereoselective strategies to access spirotetronate natural products - Comptes Rendus de l'Académie des Sciences. (2024). Comptes Rendus de l'Académie des Sciences.
  • Iridium-Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers - PubMed. (2025). Angew Chem Int Ed Engl.
  • Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers - PMC. (2025). PMC.
  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024). Reddit.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Protecting Groups. (n.d.). University of Illinois Urbana-Champaign.
  • Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Protecting group - Wikipedia. (n.d.). Wikipedia.
  • Asymmetric Synthesis of Naturally Occuring Spiroketals - MDPI. (2008). MDPI.
  • Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties - MDPI. (2025). MDPI.
  • Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B - PMC. (n.d.). PMC.
  • Is it normal to get low yields all the time, or am I a bad organic chemist? (2020). Sciencemadness Discussion Board.
  • Stereoselective strategies to access spirotetronate natural products - Comptes Rendus de l'Académie des Sciences. (2024). Comptes Rendus de l'Académie des Sciences.
  • Mechanism of Synthesis of Tröger and Spiro‐Tröger Base Derivatives Starting from Naphthyl‐ and Anthracenylamines: A Computational Study - ResearchGate. (2023).
  • Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution | ChemRxiv. (n.d.). ChemRxiv.
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
  • Organic Chemistry Frontiers RESEARCH ARTICLE. (n.d.). Royal Society of Chemistry.
  • Asymmetric Synthesis of Highly Substituted Spiro[2H‐pyrrole‐2,3‐Succinimide] Derivatives by Copper‐Catalyzed Post‐Ugi Reactions - ResearchGate. (2025).
  • Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach - ChemRxiv. (n.d.). ChemRxiv.
  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog. (2026).
  • How to overcome Steric Hindrance? - ResearchGate. (2019).
  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homolog
  • Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition St

Sources

Troubleshooting

Minimizing ring-opening side reactions in spiro compounds

This guide is structured as a specialized technical support resource for medicinal chemists and process scientists. It bypasses generic advice to focus on the specific stereoelectronic and strain-based vulnerabilities of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for medicinal chemists and process scientists. It bypasses generic advice to focus on the specific stereoelectronic and strain-based vulnerabilities of spirocyclic scaffolds.

Topic: Minimizing Ring-Opening Side Reactions in Spiro Compounds Lead Scientist: Dr. Aris, Senior Application Scientist Status: Active Support

Executive Summary

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiroacetals) are prized in drug discovery for their high fraction of


 character (

) and ability to vector substituents in non-planar space.[1] However, the very feature that defines them—the quaternary spiro-carbon—creates a "strain nexus."

The Core Problem: The spiro-junction often connects small, strained rings (oxetanes, cyclopropanes) or heteroatom-rich systems (acetals). Under acidic or nucleophilic stress, these systems do not just degrade; they undergo ring-opening , converting rigid 3D vectors into flexible, inactive acyclic chains.

This guide provides diagnostic workflows and stabilization protocols to preserve the integrity of the spiro-center.

Module 1: Diagnostic Triage

Is it Ring Opening or General Decomposition?

Before altering synthetic routes, confirm the specific mode of failure. Ring opening at the spiro center has a distinct spectral fingerprint compared to peripheral degradation.

Diagnostic Workflow (DOT Visualization)

DiagnosticTree Start Symptom: Mass Loss or New Polar Spot on TLC CheckNMR Step 1: 1H/13C NMR Analysis Start->CheckNMR Q_Quat Is the Quaternary Spiro-Carbon Signal (80-110 ppm) Intact? CheckNMR->Q_Quat Yes Spiro-Core Intact Q_Quat->Yes Yes No Spiro-Core Ruptured Q_Quat->No No Diagnosis_1 Peripheral Functional Group Degradation Yes->Diagnosis_1 Check_Carbonyl Check for new Carbonyl (170-210 ppm) or Alcohol signals No->Check_Carbonyl Diagnosis_2 CONFIRMED: Ring-Opening Hydrolysis Check_Carbonyl->Diagnosis_2

Figure 1: Diagnostic decision tree to distinguish spiro-ring opening from general decomposition.

Key Spectral Indicators
FeatureIntact SpirocycleRing-Opened Product

C NMR (Quaternary)
Distinct singlet (30–110 ppm depending on heteroatoms)Disappears or shifts significantly

H NMR (Protons

to spiro)
Diastereotopic splitting (rigid environment)Loss of diastereotopicity (free rotation)
IR Spectroscopy Fingerprint region bandsAppearance of broad -OH or strong C=O (ketone/aldehyde)

Module 2: The "Spiro-Acetal" Vulnerability

Issue: Acid-Catalyzed Hydrolysis Context: Spiroacetals and spiroketals rely on the anomeric effect for stability. Aqueous acid protonates one oxygen, allowing the lone pair of the second oxygen to push out the leaving group, forming a reactive oxocarbenium ion.

Mechanism of Failure

The ring opening is not random; it follows stereoelectronic rules. If the lone pair of Oxygen A is anti-periplanar to the C-O bond of Oxygen B, opening is kinetically accelerated.

SpiroAcetalOpening State1 Intact Spiroacetal (Thermodynamic Sink) State2 Protonation (Acidic Media) State1->State2 H+ State3 Oxocarbenium Ion (Ring Open / Acyclic) State2->State3 -ROH (Lone Pair Push) State3->State1 Dehydration (Thermodynamic Control) State4 Hydrolysis Product (Keto-Alcohol) State3->State4 +H2O

Figure 2: The oxocarbenium pathway. Note the reversibility (blue dashed line) which is key to synthesis but detrimental during storage.

Troubleshooting Protocol: The "Buffered Workup"

Problem: Your spiroacetal opens during silica chromatography or aqueous workup. Solution: You must prevent the pH from dropping below 6.0.

  • Quench: Never quench Lewis acid reactions (e.g.,

    
    ) with water or 1M HCl.
    
    • Correct Protocol: Quench with a mixture of Sat.

      
       : 
      
      
      
      (9:1)
      at -78°C.
  • Extraction: Use basic brine (brine spiked with 5%

    
    ) for the final wash.
    
  • Solvent: Avoid

    
     for NMR if the compound is trace-acid sensitive. 
    
    
    
    forms HCl upon storage.
    • Alternative: Use

      
       (Benzene-d6) or filter 
      
      
      
      through basic alumina immediately before use.

Module 3: The "Spiro-Oxetane" Strain Release

Issue: Nucleophilic Ring Opening Context: Spiro[3.3]heptanes (containing oxetanes/azetidines) are increasingly used as bioisosteres for gem-dimethyl groups [1]. While kinetically stable, the oxetane ring possesses ~26 kcal/mol of ring strain. Strong nucleophiles or Lewis acids can trigger strain release, snapping the ring open.

Risk Assessment Matrix
ConditionRisk LevelMitigation Strategy
Grignard / Organolithium High Use organozinc or organocerium reagents (softer nucleophiles).
Lewis Acids (

)
Critical Avoid. Use Brønsted acids with non-nucleophilic counterions (e.g.,

).
Amine Nucleophiles LowGenerally stable unless activated by heat (>100°C).
Metabolic (Epoxide Hydrolase) MediumSubstitute 3,3-disubstituted oxetanes to block enzymatic access [2].
Protocol: Protecting the Spiro-Oxetane

If you must perform a transformation elsewhere on the molecule using harsh conditions:

  • Steric Shielding: Ensure the spiro-oxetane is 3,3-disubstituted. The "gem-dimethyl" effect on the oxetane ring significantly retards nucleophilic attack due to steric hindrance at the trajectory of approach.

  • Soft Nucleophiles: If attacking an adjacent center, switch from "Hard" nucleophiles (alkoxides, amides) to "Soft" nucleophiles (thiolates, cyanides) which are less likely to attack the hard C-O

    
     orbital.
    

Module 4: Purification & Handling (The Silent Killer)

Issue: Silica Gel Acidity Context: Standard flash silica gel is acidic (


). This is sufficient to hydrolyze sensitive spiroacetals or trigger rearrangement of spiro-epoxides during the 20-40 minutes of a column run.
Protocol: Neutralized Flash Chromatography

Do not rely on "fast columns" to save your compound. Neutralize the stationary phase.

Step-by-Step Guide:

  • Slurry Preparation: Prepare the silica slurry using your non-polar eluent (e.g., Hexanes).

  • The Dopant: Add Triethylamine (

    
    )  to the slurry at 1.5% v/v .
    
    • Why? The amine coordinates to the acidic silanol (Si-OH) sites, capping them.

  • The Mobile Phase: Maintain 0.5%

    
      in the eluent throughout the run.
    
  • Alternative: If the compound is amine-sensitive, use Neutral Alumina (Brockmann Grade III) instead of silica. It has a pH of ~7.0-7.5 and retains polar spirocycles less aggressively.

FAQ: Frequently Asked Questions

Q: My spirocycle decomposes in DMSO stock solutions. Why? A: DMSO is hygroscopic and can become slightly acidic over time. Furthermore, DMSO can act as an oxidant or nucleophile at elevated temperatures.

  • Fix: Store stocks in acetonitrile (MeCN) if solubility permits. If DMSO is required, store at -20°C and use single-use aliquots to prevent moisture entry.

Q: Can I use spiro-epoxides in drug design? A: Proceed with extreme caution. Unlike spiro-oxetanes, spiro-epoxides are often too reactive (alkylating agents) and may be flagged as PAINS (Pan-Assay Interference Compounds) or toxicophores. Spiro-oxetanes are the safer, metabolically distinct alternative validated by the Carreira group [1, 3].

Q: How do I confirm the "Anomeric Effect" is stabilizing my spiroacetal? A: Check the bond lengths in the X-ray crystal structure or DFT model. The C-O bond anti-periplanar to the lone pair should be lengthened, and the C-O bond with the lone pair shortened. If your spiroacetal does not adopt this conformation (double anomeric effect), it will be kinetically unstable and prone to opening.

References

  • Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Duncton, M. A. J. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.[3]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • University of Rochester. Troubleshooting: Flash Column Chromatography. Department of Chemistry.

Sources

Optimization

Crystallization Excellence for Spirocyclic Ether Derivatives: A Technical Support Center

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with spirocyclic ether derivatives. This guide provides in-depth technical assistance, troubleshooting strat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with spirocyclic ether derivatives. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of crystallizing these unique molecules. As Senior Application Scientists, we combine fundamental principles with field-proven experience to help you achieve high-quality single crystals.

Troubleshooting Guide: From Frustration to Crystalline Success

This section addresses specific experimental roadblocks in a question-and-answer format, focusing on the "why" behind each recommendation to empower your experimental design.

Q1: My spirocyclic ether derivative is "oiling out" of solution instead of crystallizing. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystal lattice. This is common when the melting point of your compound is lower than the temperature of the solution at the point of supersaturation.[1] The complex, three-dimensional, and often rigid structure of spirocyclic ethers can make efficient crystal packing challenging, sometimes favoring a disordered, liquid-like state.

Causality & Solution Workflow:

  • Reduce the Rate of Supersaturation: Rapid cooling or fast addition of an anti-solvent can crash the compound out of solution too quickly.

    • Slow Cooling Protocol: After dissolving your compound in a minimal amount of hot solvent, ensure a slow cooling rate. Insulate the flask with glass wool or place it in a Dewar flask containing warm water to allow for gradual temperature decrease.[2]

    • Vapor Diffusion as an Alternative: This is often the most successful method for difficult compounds.[3] Dissolve your compound in a small amount of a relatively non-volatile solvent and place this vial inside a larger sealed chamber containing a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into your solution induces crystallization gradually.[3]

  • Solvent System Re-evaluation: The chosen solvent may be too good, keeping the compound in solution even at lower temperatures.

    • Introduce a "Poorer" Solvent: If using a single solvent, try a binary (mixed) solvent system.[4] Dissolve your compound in a "good" solvent and titrate with a "poor" solvent (an anti-solvent) until the solution is slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

    • Consider Hydrogen Bonding: The ether oxygen in your spirocycle can form hydrogen bonds. Consider whether a hydrogen-bonding solvent might be hindering or helping crystallization.[3]

  • Increase Solute Purity: Impurities can disrupt the crystal lattice formation and promote oiling out.[5] Consider an additional purification step (e.g., column chromatography) before attempting crystallization.

Q2: I'm getting amorphous powder or very fine needles instead of single crystals suitable for X-ray diffraction. What should I do?

A: The formation of amorphous solids or fine needles indicates that nucleation is occurring too rapidly and uncontrollably, leading to a large number of small crystals instead of a few large ones.[6] The rigid, and sometimes complex, topology of spirocyclic ethers can lead to multiple nucleation sites if conditions are not optimal.

Strategies for Promoting Single Crystal Growth:

  • Decrease Supersaturation: As with oiling out, a slower approach to supersaturation is key. Use the slow cooling, vapor diffusion, or solvent layering techniques mentioned previously. The goal is to remain in the metastable zone of the solubility curve for a longer period, allowing for controlled crystal growth on a limited number of nuclei.

  • Solvent Selection: Highly volatile solvents like dichloromethane (DCM) or diethyl ether can evaporate too quickly, leading to rapid precipitation.[3] While they can sometimes yield good crystals, if you are getting powder, switch to less volatile solvents like toluene or ethyl acetate.[3][6]

  • Reduce Concentration: A highly concentrated solution can lead to mass precipitation upon cooling. Try using a more dilute solution to reduce the number of nucleation events.[7][8]

  • Seeding: If you have previously obtained a small crystal, you can use it as a "seed." Add a single, high-quality microcrystal to a slightly supersaturated solution to encourage controlled growth on that existing lattice.[3]

Q3: My yield is very low after recrystallization. How can I improve it?

A: A low yield suggests that a significant amount of your spirocyclic ether derivative remains dissolved in the mother liquor.[1][9]

Troubleshooting Low Yield:

  • Minimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent to dissolve the compound.[1] Use the minimum amount of hot solvent required for complete dissolution.

  • Optimize the Cooling Process: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. An ice bath can be used after the initial slow cooling to room temperature.

  • Check Solvent Choice: The ideal solvent will have a steep solubility curve – high solubility at high temperatures and very low solubility at low temperatures.[4] If your compound has significant solubility in the solvent even when cold, you will lose a substantial amount of product. You may need to screen for a more suitable solvent or solvent system.

  • Recover from Mother Liquor: Before discarding the mother liquor, you can try to recover more compound by evaporating some of the solvent and cooling the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

What are the best starting techniques for crystallizing a novel spirocyclic ether derivative?

For a new compound, a systematic screening approach is recommended. The following two methods are excellent starting points:

  • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow solvent evaporation.[2] This is a simple and often effective method.

  • Vapor Diffusion: This technique is particularly useful when you only have a small amount of material.[3] It allows for a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals.

G

How do I choose the right solvent for my spirocyclic ether?

Solvent selection is critical.[4] A good solvent should fully dissolve your compound at an elevated temperature but have low solubility at room or lower temperatures.[10]

Solvent Screening Protocol:

  • Initial Test: Place a few milligrams of your compound in a small test tube.

  • Add Solvent: Add a few drops of a test solvent and observe the solubility at room temperature.

  • Heat: If it is insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound upon heating.

  • Cool: Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

Recommended Solvents and Mixtures:

The presence of the ether linkage and potentially other functional groups on your spirocycle will dictate its polarity. A good starting point is to test solvents with a range of polarities.

Solvent SystemPolarityComments
Ethanol/WaterPolarGood for polar spirocyclic ethers. The water acts as an anti-solvent.[11]
Ethyl Acetate/HexaneMid-PolarA very common and effective mixture for many organic compounds.[12]
Dichloromethane/HexaneMid-PolarUseful, but be mindful of the high volatility of DCM which can lead to rapid crystallization.[3]
Toluene/HexaneNon-PolarGood for less polar derivatives. Toluene can sometimes aid in crystal packing.[6]
Acetone/WaterPolarAnother effective system for polar compounds.[13]
My spirocyclic ether can exist as different polymorphs. How can I control which form crystallizes?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration in drug development as different polymorphs can have different physical properties, such as solubility and stability.[14] The final polymorphic form is influenced by factors like:

  • Solvent: The solvent can influence the conformation of the molecule in solution and interact differently with growing crystal faces, favoring one polymorph over another.

  • Temperature: The rate of cooling and the final temperature can determine whether a kinetically or thermodynamically favored polymorph is formed.[14]

  • Supersaturation Level: The degree of supersaturation can impact which polymorph nucleates first.

Controlling Polymorphism:

  • Systematic Screening: Perform crystallization experiments using a variety of solvents and cooling rates.

  • Characterization: Analyze the resulting crystals from each experiment using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify the polymorphic form.

  • Seeding: Once you have isolated the desired polymorph, use it to seed subsequent crystallizations to ensure consistency.

G

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • X-Ray Diffraction Facility, University of California, Santa Barbara. How to Grow Crystals. [Link]

  • Reddit. Crystallization solvent systems : r/Chempros. [Link]

  • Crystallization Solvents.pdf. [Link]

  • Gagnon, D., et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 57(46), 15153-15157. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1633–1639. [Link]

  • Crochet, A. Guide for crystallization. [Link]

  • City University of New York. Purification by Recrystallization. [Link]

  • National Institutes of Health. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. [Link]

  • Royal Society of Chemistry. Advanced crystallography for structure determination of natural products. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • Gagnon, D., et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PubMed. [Link]

  • International Union of Crystallography. Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • YouTube. Common Challenges in Crystallization Processes. [Link]

  • Semantic Scholar. Purifying Compounds by Recrystallization. [Link]

  • University of Florida, Center for Xray Crystallography. Crystal Growing Tips. [Link]

  • Seo, J. (2020). Flow-induced Crystallization of Poly(ether ether ketone). Penn State University. [Link]

  • News-Medical.Net. Protein Crystallography Common Problems, Tips, and Advice. [Link]

  • ResearchGate. Crystal Engineering Approach in Physicochemical Properties Modifications of Phytochemical. [Link]

  • Science and Technology Indonesia. Crystal Engineering Approach in Physicochemical Properties Modifications of Phytochemical. [Link]

  • Google Patents.
  • YouTube. Recrystallisation Demo - Purification of Organic Solids. [Link]

  • National Institutes of Health. A Brief Discussion of Multi-Component Organic Solids: Key Emphasis on Co-Crystallization. [Link]

  • National Institutes of Health. Re2O7‑Catalyzed Approach to Spirocyclic Ether Formation from Acyclic Precursors: Observation of Remote Stereoinduction. [Link]

  • National Institutes of Health. Pharmaceutical Cocrystals and Their Physicochemical Properties. [Link]

  • Reddit. Guides for crystallization, particularly of inorganic complexes : r/Chempros. [Link]

  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

Sources

Reference Data & Comparative Studies

Validation

Metabolic Stability Profiling: Spirocyclic Ethers vs. Morpholines in Drug Discovery

Topic: Comparing metabolic stability of spiro ethers vs. morpholines Content Type: Publish Comparison Guide Executive Summary In modern medicinal chemistry, the transition from planar, -rich scaffolds to three-dimensiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing metabolic stability of spiro ethers vs. morpholines Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the transition from planar,


-rich scaffolds to three-dimensional, 

-rich architectures is a dominant strategy for improving clinical success rates. While morpholines have long served as "privileged" bioisosteres for piperazines and piperidines to lower lipophilicity and block metabolic soft spots, they retain a degree of planarity and specific metabolic liabilities.

Spirocyclic ethers (e.g., oxaspiro[3.3]heptanes, oxaspiro[3.4]octanes) have emerged as superior alternatives. Experimental data indicates that replacing morpholine rings with spirocyclic ethers often results in:

  • Enhanced Metabolic Stability: By removing labile

    
    -hydrogens and increasing steric bulk around the nitrogen (in azaspiro systems) or oxygen, reducing Cytochrome P450 (CYP) binding affinity.
    
  • Increased

    
     Character:  Correlating with improved solubility and reduced promiscuity (off-target binding).
    
  • Vector Reorientation: Spiro scaffolds offer orthogonal exit vectors, allowing for precise tuning of structure-activity relationships (SAR) inaccessible to the chair-conformation of morpholine.

Scientific Rationale: The "Escape from Flatland"

The Morpholine Standard

Morpholine is a staple solubility-enhancing moiety. Its oxygen atom acts as a hydrogen bond acceptor (HBA) and lowers


 compared to piperidine.
  • Metabolic Liability: While the ether oxygen reduces the electron density of the ring (protecting against some oxidations), the

    
    -carbons adjacent to the nitrogen are still susceptible to N-dealkylation  or 
    
    
    
    -hydroxylation
    mediated by CYP450 isoforms (typically CYP3A4 or CYP2D6).
The Spiro Ether Advantage

Spirocyclic ethers, such as 2-oxa-6-azaspiro[3.3]heptane, mimic the size and polarity of morpholine but introduce significant structural changes:

  • Gem-Disubstitution Effect: The spiro-carbon acts as a gem-dimethyl equivalent, structurally rigidifying the molecule.

  • Metabolic Blocking: The strained rings (e.g., cyclobutane in [3.3] systems) are generally less prone to oxidative attack than the flexible methylene groups in six-membered rings.

  • Lipophilicity Modulation: Spiro ethers often display lower

    
     values than their morpholine counterparts due to compact solvation shells and reduced planarity.
    

Mechanistic Comparison of Metabolic Pathways

The following diagram illustrates the structural divergence and metabolic vulnerabilities of both moieties.

MetabolicComparison Morpholine Morpholine Scaffold (Chair Conformation) CYP_Attack CYP450 Oxidative Attack Morpholine->CYP_Attack Accessible $alpha$-Hydrogens SpiroEther Spirocyclic Ether Scaffold (e.g., Oxaspiro[3.3]heptane) Stability Enhanced Stability (Steric Shielding) SpiroEther->Stability Rigid Geometry & Strain Metabolite_M1 M1: $alpha$-Hydroxylation (Ring Opening/Lactam) CYP_Attack->Metabolite_M1 Phase I Oxidation Metabolite_M2 M2: N-Dealkylation CYP_Attack->Metabolite_M2 N-C Bond Cleavage Stability->CYP_Attack Reduced Affinity

Figure 1: Comparative metabolic fate. Morpholines are susceptible to


-carbon oxidation. Spiro ethers utilize steric bulk and ring strain to reduce enzyme accessibility.

Case Study Analysis: Data-Driven Evidence

Case Study 1: MCHr1 Antagonists (Johansson et al.)

In the optimization of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists, researchers sought to replace a morpholine moiety to address metabolic instability and hERG liability.[1]

Experimental Comparison:

Parameter Morpholine Analogue Spirocyclic Ether Analogue (Azaspiro) Outcome
Structure Standard Morpholine 2-oxa-6-azaspiro[3.3]heptane Bioisosteric Replacement

| ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


  | 2.8 | 1.9 | Improved Polarity  |
| 

(Human)
| 45

L/min/mg | < 10

L/min/mg | 4.5x Stability Increase | | hERG

| 4

M | > 30

M | Reduced Cardiotoxicity |

Interpretation: The spirocyclic ether maintained the necessary H-bond acceptor vector (the oxygen) but lowered the overall lipophilicity and, crucially, blocked the metabolic soft spot associated with the morpholine ring, resulting in a significantly lower intrinsic clearance (


).
Case Study 2: mTOR Kinase Inhibitors

In the development of TORC1/2 inhibitors, morpholine replacement with bridged/spiro bicyclic ethers (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) demonstrated superior stability against CYP1A1 degradation compared to the parent morpholine compounds.[2]

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your own pipeline, use the following standardized Human Liver Microsome (HLM) stability protocol. This assay determines the Intrinsic Clearance (


) and in vitro half-life (

).[3]
Reagents & Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

  • Controls: Verapamil (High Clearance), Warfarin (Low Clearance).

Workflow Diagram

AssayProtocol Step1 1. Preparation Pre-warm Buffer & Microsomes to 37°C Dilute cmpd to 1 µM (final) Step2 2. Pre-Incubation Mix Microsomes (0.5 mg/mL) + Cmpd Incubate 5 min @ 37°C Step1->Step2 Step3 3. Initiation Add NADPH (1 mM final) Start Timer Step2->Step3 Step4 4. Sampling (Time Course) 0, 5, 15, 30, 45 min Step3->Step4 Step5 5. Quenching Transfer aliquot to cold ACN + IS Vortex & Centrifuge (4000 rpm, 20 min) Step4->Step5 Step6 6. Analysis LC-MS/MS Quantification Calculate % Remaining Step5->Step6

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) using liver microsomes.
Detailed Methodology
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1

    
    M in 100 mM KPi buffer (ensure DMSO < 0.1% final).
    
  • Microsome Mix: Thaw HLMs on ice. Dilute to 1.0 mg/mL in KPi buffer.

  • Pre-Incubation: Mix 50

    
    L of diluted compound with 50 
    
    
    
    L of diluted microsomes in a 96-well plate. Incubate at 37°C for 5-10 minutes.
  • Initiation: Add 100

    
    L of pre-warmed NADPH solution (2 mM in buffer) to initiate the reaction (Final volume 200 
    
    
    
    L; Final protein 0.5 mg/mL).
  • Sampling: At

    
     min, remove 30 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 120

    
    L ice-cold Acetonitrile containing Internal Standard.
    
  • Processing: Vortex for 10 min, centrifuge at 4,000g for 20 min at 4°C to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

Data Calculation

Calculate the slope (


) of the natural log of % remaining vs. time.




Conclusion

While morpholines remain a valid tool for solubility enhancement, spirocyclic ethers represent a superior evolutionary step for scaffolds requiring high metabolic stability. The geometric constraints of the spiro system effectively "harden" the molecule against CYP-mediated oxidation while retaining or improving the physicochemical properties (


, 

) necessary for drug-like candidates.

References

  • Johansson, A., et al. (2016).[1] Spirocyclic MCHr1 antagonists: Bioisosteric replacement of a morpholine to improve metabolic stability.[1] Journal of Medicinal Chemistry.[4]

  • Burkhard, J. A., et al. (2010). Spirocyclic Compounds in Drug Discovery: The "Escape from Flatland". Angewandte Chemie International Edition.

  • Wymann, M., et al. (2022).[5] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.[4]

  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Application Note.

  • Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly. Technical Guide.

Sources

Comparative

Comprehensive Guide: Structural Characterization of 4,7-Dioxaspiro[2.5]octane Derivatives via X-ray Crystallography

Executive Summary: The Spirocyclic Advantage[3][4] In modern drug discovery, escaping "flatland" (the dominance of planar aromatic scaffolds) is a priority to improve solubility and target specificity.[1][2][3] The 4,7-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage[3][4]

In modern drug discovery, escaping "flatland" (the dominance of planar aromatic scaffolds) is a priority to improve solubility and target specificity.[1][2][3] The 4,7-dioxaspiro[2.5]octane scaffold—a 1,4-dioxane ring spiro-fused to a cyclopropane—represents a high-value bioisostere of the widely used 4,7-diazaspiro[2.5]octane (a common kinase inhibitor core).[2][3]

While the nitrogen-containing diaza analogs are easily characterized via salt formation, the oxygen-containing dioxa derivatives present unique challenges.[2][3] They are often low-melting solids or oils with high conformational flexibility in the dioxane ring, making NMR analysis ambiguous.[1][2][3]

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for characterizing these systems, comparing it against NMR and computational alternatives.[1][2][3] We provide a validated workflow for crystallizing these difficult ether-rich scaffolds and interpreting their unique spiro-strain parameters.

Structural Context & Bioisosterism[1][2][3][5]

The 4,7-dioxaspiro[2.5]octane core offers distinct physicochemical advantages over its nitrogen analog and the carbocyclic parent (spiro[2.5]octane).

Comparative Physicochemical Profile[1][2][3]
Feature4,7-Diazaspiro[2.5]octane 4,7-Dioxaspiro[2.5]octane Impact on Drug Design
H-Bonding Donor & Acceptor (Basic)Acceptor Only (Neutral)Dioxa avoids lysosomal trapping; alters permeability.[2][3]
pKa Basic (~8.5 - 9.[2][3]0)NeutralDioxa improves blood-brain barrier (BBB) penetration.[2][3]
LogP Low (Hydrophilic)ModerateDioxa balances lipophilicity without introducing charge.[1][2][3]
Conformation Rigid Chair (often locked by N-substituents)Fluxional Chair/Twist-BoatDioxa requires X-ray to determine the active conformation.[2][3]

Structural Insight: The spiro-fusion at C3 (IUPAC) creates a quaternary center that forces the 1,4-dioxane ring into a specific chair conformation to minimize steric clash with the cyclopropane "wings."[2][3] This "Gem-Disubstituent Effect" (Thorpe-Ingold) is critical for pre-organizing the ligand for protein binding.[2][3]

Experimental Protocol: Crystallography of Spiro-Ethers

Crystallizing neutral spiro-ethers is difficult due to the lack of strong intermolecular H-bond donors.[2][3] Standard evaporation often yields oils.[1] The following protocol utilizes co-crystal engineering and in situ cryo-manipulation .

Phase 1: Crystal Engineering Strategy

Since the 4,7-dioxa core lacks H-bond donors, we must introduce them or rely on weak interactions.[1][2][3]

  • Derivatization (Recommended): If the target is an intermediate (e.g., 4,7-dioxaspiro[2.5]octane-6-carboxylic acid), use the acid moiety to form salts with heavy amines (e.g., 1-phenylethylamine).[1][2][3] This aids crystallization and provides an internal chiral reference for absolute configuration.[1]

  • Solvothermal Growth: For neutral derivatives, use a slow-cooling ramp (-0.1°C/min) in non-polar solvents (Heptane/TBME) to encourage packing driven by dipole alignment rather than H-bonding.[2][3]

Phase 2: Data Collection Workflow

The high thermal motion of the spiro-cyclopropane ring often degrades resolution.[3]

  • Mounting: Use a MiTeGen loop with minimal perfluoropolyether oil.[1]

  • Temperature: Collect data at 100 K (or lower) . Do not collect at room temperature; the thermal ellipsoid of the cyclopropane carbons will smear, making bond angle analysis impossible.[1]

  • Strategy: High redundancy (>6x) is required to resolve the electron density of the oxygens against the vibrating carbon backbone.[3]

Visualization: Structural Determination Workflow[1][3]

G Start Target: 4,7-Dioxaspiro[2.5]octane Derivative CheckState Physical State at RT? Start->CheckState Solid Solid: Recrystallize (Slow Evap: TBME/Heptane) CheckState->Solid Crystalline Oil Oil: Derivatization Required CheckState->Oil Amorphous/Oil XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Solid->XRD Deriv Co-crystallize with Chiral Amine or Acid Oil->Deriv Deriv->Solid Refine Refinement Strategy: Fix Disorder in Dioxane Ring XRD->Refine Result Output: 1. Absolute Config 2. Puckering Parameters (Q, θ) 3. Spiro Bond Angles Refine->Result

Caption: Decision tree for crystallizing difficult spiro-ether derivatives, prioritizing derivatization for oils.

Analytical Comparison: X-ray vs. Alternatives[1]

Why is X-ray indispensable for this specific scaffold?

A. X-ray vs. NMR (NOESY/ROESY)
  • The Problem: In 4,7-dioxaspiro[2.5]octane, the 1,4-dioxane ring undergoes rapid chair-to-chair inversion in solution. NMR signals for axial and equatorial protons often average out, or NOE signals are weak due to the distance across the ether linkage.[1]

  • The X-ray Solution: X-ray captures the molecule in its low-energy solid-state conformation.[2][3] It reveals the precise Cremer-Pople puckering parameters (Q, θ, φ), definitively proving whether the dioxane ring adopts a chair, boat, or twist-boat geometry influenced by the spiro-cyclopropane.[1][2][3]

B. X-ray vs. DFT (Density Functional Theory)[1][2][3]
  • The Problem: DFT (e.g., B3LYP/6-31G*) is excellent for predicting gas-phase energy minima.[2][3] However, it often fails to account for packing forces that stabilize specific conformers of the flexible dioxane ring.[1]

  • The X-ray Solution: X-ray provides experimental validation.[1] A common observation in these systems is the anomeric effect involving the spiro-oxygens, which DFT may underestimate without explicit solvation models.[2][3]

Data Comparison Table
MetricSC-XRD (Experimental) NMR (Solution) DFT (Computed)
Absolute Config Definitive (using anomalous dispersion)Inferential (requires chiral deriv.)[2][3]N/A
Ring Conformation Exact (Frozen state)Averaged (Dynamic)Predicted (Gas phase)
C-O Bond Lengths Precision ±0.002 ÅN/APrecision ±0.01 Å
Spiro Angle Measured (e.g., 60.5° internal)Inferred from J-couplingCalculated

Critical Structural Parameters to Report

When publishing the structure of a 4,7-dioxaspiro[2.5]octane derivative, the following parameters confirm the integrity of the spiro-junction:

  • The Walsh Orbital Interaction:

    • Check the bond lengths of the cyclopropane ring adjacent to the spiro carbon.[3]

    • Expectation: The distal C-C bond in the cyclopropane ring is often shorter (1.48–1.50 Å) than average due to interaction with the oxygen lone pairs on the 6-membered ring.[2][3]

  • Ring Puckering (Cremer-Pople):

    • Calculate

      
       (total puckering amplitude) and 
      
      
      
      (type of puckering) for the 1,4-dioxane ring.[2][3]
    • Standard Chair:

      
       or 
      
      
      
      .[1]
    • Twist Boat:

      
      .[1]
      
    • Significance: Deviations from ideal chair geometry indicate strain induced by the spiro-fusion.[3]

  • Intermolecular Interactions:

    • Since these molecules lack strong donors, map the C-H...O weak hydrogen bonds .[1][2][3] These networks are critical for the solubility profile and melting point of the drug candidate.[1]

Visualization: Interaction Logic[1]

Logic Spiro Spiro-Cyclopropane (Rigid Core) Dioxane 1,4-Dioxane Ring (Flexible Wings) Spiro->Dioxane Induces Strain (Thorpe-Ingold) Bio Bioactivity (Shape Complementarity) Spiro->Bio Fsp3 / Vector Orientation Pack Crystal Packing (C-H...O Interactions) Dioxane->Pack Dipole Alignment Pack->Bio Solubility Prediction

Caption: The causal relationship between the spiro-core rigidity and downstream physicochemical properties.

References

  • SpiroChem. (n.d.).[1][2][3][4] Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved February 17, 2026, from [Link][1][2][3]

  • Hiesinger, K., et al. (2021).[1][2][3][5] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.[1][2][3][5] (Contextual citation for spiro-scaffold utility).

  • Allen, F. H. (2002).[1][2][3] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B, 58(3), 380-388.[1][2][3] (Standard reference for bond length comparisons).

  • Cremer, D., & Pople, J. A. (1975).[1][2][3] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.[1][2][3] (Methodology for ring analysis).

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Spiro-C-O Bonds

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular architecture is paramount. Among the vast array of structural motifs, the spiroketal, defined by two r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular architecture is paramount. Among the vast array of structural motifs, the spiroketal, defined by two rings joined at a single tetrahedral carbon, is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals.[1] Infrared (IR) spectroscopy serves as a rapid and powerful tool for identifying key functional groups, yet the unique signature of the C-O bonds constrained within a spiroketal system is often misinterpreted or overlooked.[2]

This guide provides an in-depth technical comparison of the IR spectroscopic features of spiro-C-O bonds, contrasting them with more common C-O linkages. We will explore the underlying principles that govern their vibrational frequencies and present a systematic approach to their identification, supported by experimental data and best practices.

Part 1: The Fundamentals of C-O Bond Vibrations

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites specific vibrational modes of its covalent bonds.[3] For a C-O single bond, the primary mode of interest is the stretching vibration—the rhythmic lengthening and shortening of the bond along its axis. The frequency of this vibration, typically observed in the 1300-1000 cm⁻¹ region of the IR spectrum, is sensitive to several factors.[4]

Causality Behind Frequency Shifts:

The precise wavenumber of a C-O stretching absorption is not fixed; it is dictated by a combination of physical and electronic factors within the molecule:

  • Bond Strength & Hybridization: Stronger bonds have higher force constants and vibrate at higher frequencies.[5] Factors that increase the s-character of the C-O sigma bond, such as incorporation into a strained ring, can strengthen the bond and increase its stretching frequency.

  • Electronic Effects: Inductive electron withdrawal by nearby electronegative atoms strengthens and shortens the C-O bond, shifting its absorption to a higher wavenumber. Conversely, resonance effects that delocalize electron density and impart more single-bond character will lower the frequency.[4]

  • Coupled Vibrations: In complex molecules, the vibration of one bond can mechanically couple with the vibrations of adjacent bonds, leading to multiple absorption bands instead of a single peak. This is particularly relevant in systems with shared atoms, like the spiroketal core.

  • Ring Strain: Bond angles that deviate from the ideal tetrahedral angle (109.5°) create ring strain. In cyclic ethers and spiroketals, this strain directly influences the hybridization and strength of the C-O bonds, thereby altering their IR absorption frequency.

Part 2: The Unique Spectroscopic Signature of Spiro-C-O Bonds

The defining feature of a spiroketal is the spirocenter—a quaternary carbon bonded to two oxygen atoms, each of which is part of a separate ring. This rigid, bicyclic arrangement imposes significant conformational constraints that distinguish its IR spectrum from that of a simple acyclic or monocyclic ether.

Unlike a simple dialkyl ether, which typically displays one dominant, strong C-O-C asymmetric stretching band around 1120 cm⁻¹, a spiroketal system often exhibits a pattern of multiple, strong, and sharp absorption bands in the C-O stretching region (approximately 1250-1000 cm⁻¹). This complex pattern arises from the coupled symmetric and asymmetric stretching vibrations of the four C-O bonds that constitute the spiroketal core (C-O-C-O-C). The fixed spatial orientation of these bonds in the two rings leads to several distinct, IR-active vibrational modes.

The anomeric effect, a stereoelectronic phenomenon that stabilizes specific conformations in acetals and ketals, also plays a crucial role in defining the geometry and bond strengths within the spiroketal, further influencing the vibrational frequencies.[6]

Caption: General structure of a [4.4] spiroketal, highlighting the key C-O bonds.

Part 3: A Comparative Analysis of C-O Stretching Frequencies

To reliably identify a spiro-C-O linkage, its IR signature must be compared against other common C-O bond types. The following table summarizes these key differences.

Functional GroupBond TypeWavenumber (cm⁻¹)Intensity & ShapeKey Distinguishing Features
Spiroketal Spiro C-O-C~1250 - 1000 Multiple, Strong, Sharp Bands A complex and characteristic pattern of several strong peaks due to coupled vibrations in the rigid bicyclic system.
Acyclic Ether R-O-R'~1150 - 1070Strong, Sharp (often the most intense peak)Typically one dominant asymmetric C-O-C stretching band.[7]
Alcohol R-C-OH~1260 - 1000Strong to Medium, SharpPosition depends on substitution (1° > 2° > 3°). Must be accompanied by a very broad O-H stretch (~3600-3200 cm⁻¹).[3]
Ester R(C=O)-O-R'~1300 - 1000Two or more Strong, Sharp Bands Shows two distinct stretches: an asymmetric C-C(=O)-O stretch (~1300-1150 cm⁻¹) and a symmetric O-C-C stretch (~1150-1000 cm⁻¹).[4] Accompanied by a very strong C=O stretch (~1750-1735 cm⁻¹).
Carboxylic Acid R-C-OH~1320 - 1210Strong, BroadOften overlaps with other peaks. Must be accompanied by an extremely broad O-H stretch (3300-2500 cm⁻¹) and a C=O stretch (~1720-1700 cm⁻¹).[4]
Lactone (Cyclic Ester) Ring C-O-C~1250 - 1111Strong, SharpPart of the ester signature within a ring. Also shows a C=O stretch, often at a higher frequency than acyclic esters due to ring strain.[4]
Case Study: IR Spectrum of 1,6-Dioxaspiro[4.4]nonane-2,7-dione

As a concrete example, the IR spectrum of the spiroketal dilactone 1,6-Dioxaspiro[4.4]nonane-2,7-dione provides clear experimental evidence.[8] While this molecule also contains lactone (cyclic ester) carbonyl groups that produce a very strong C=O absorption near 1770 cm⁻¹, the fingerprint region clearly demonstrates the characteristic spiro-C-O signature. The spectrum displays a series of very strong, sharp peaks attributable to the coupled C-O-C vibrations of the spiroketal system, with major bands located at approximately 1220, 1170, and 1050 cm⁻¹ . This pattern of multiple intense bands is the hallmark of the spiroketal core.

Part 4: Experimental Protocol for High-Fidelity IR Analysis

Acquiring a high-quality, interpretable IR spectrum is critical. The following protocol is designed to be a self-validating system, ensuring that the data collected is reliable and free from common artifacts.

1. Rigorous Sample Preparation (The Causality of Choice)

  • Objective: To obtain a spectrum of the analyte free from interfering absorptions (e.g., water, solvent) and scattering effects.

  • Method A: KBr Pellet (for solid samples)

    • Drying: Dry both the sample and spectroscopic grade KBr powder in an oven at ~110°C for several hours and store in a desiccator. Rationale: Water has intense, broad O-H absorptions that can obscure the fingerprint and C-O regions.

    • Grinding: Add ~1-2 mg of the sample to ~100-200 mg of KBr in an agate mortar. Grind thoroughly until the mixture is a fine, homogenous powder. Rationale: Inadequate grinding results in large particle sizes that scatter infrared light (the Christiansen effect), causing a sloping baseline and distorted peak shapes.

    • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet. Rationale: The vacuum removes trapped air, and high pressure fuses the KBr into a solid matrix, minimizing scattering.

  • Method B: Attenuated Total Reflectance (ATR) (for solids and liquids)

    • Crystal Cleaning: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Run a background spectrum of the clean, empty crystal. Rationale: Ensures that no residue from previous samples contributes to the spectrum.

    • Sample Application: Place a small amount of the solid or liquid sample onto the crystal, ensuring complete coverage of the crystal surface.

    • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Rationale: Good contact is essential for the evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum.

2. Data Acquisition & Verification

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (sufficient for most qualitative work).

    • Number of Scans: Co-add 16 to 32 scans. Rationale: Signal averaging increases the signal-to-noise ratio, making weaker peaks more discernible and improving overall data quality.

  • Verification: After acquisition, check the spectrum for common errors:

    • Sloping Baseline: Indicates scattering (re-grind KBr pellet) or poor sample-ATR contact.

    • Broad Peaks ~3400 cm⁻¹ and ~1640 cm⁻¹: Indicates water contamination.

    • "Saturated" Peaks: Flat-bottomed peaks indicate the sample was too concentrated. Prepare a more dilute sample.

Experimental_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Analysis start Start choose_method Choose Method: ATR or KBr Pellet start->choose_method atr_prep Clean ATR Crystal & Acquire Background choose_method->atr_prep ATR kbr_prep Dry Sample & KBr Grind Mixture Press Pellet choose_method->kbr_prep KBr acquire Load Sample Set Parameters (4 cm⁻¹, 32 scans) Acquire Spectrum atr_prep->acquire kbr_prep->acquire verify Verify Data Quality (Baseline, S/N, Contaminants) acquire->verify verify->choose_method Fail analyze Identify Key Bands Compare to Reference Data verify->analyze Pass end End analyze->end

Caption: Workflow for acquiring a high-quality FTIR spectrum of a spiro compound.

Conclusion

The identification of spiro-C-O bonds via IR spectroscopy is an exercise in pattern recognition. While residing in the crowded fingerprint region, the unique structural rigidity of the spiroketal core gives rise to a diagnostically useful pattern of multiple, strong C-O stretching absorptions between approximately 1250 and 1000 cm⁻¹. This signature is distinctly different from the single strong peak of an acyclic ether and can be readily distinguished from the C-O bands of alcohols, esters, and carboxylic acids when their other characteristic peaks (O-H, C=O) are considered. By employing rigorous experimental protocols and a comparative approach, researchers can confidently leverage IR spectroscopy as a first-pass analytical tool for the structural elucidation of these vital chemical motifs.

References

  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione. PubChem Identifier: CID 77041. National Center for Biotechnology Information. [Link]

  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.[Link]

  • 1,6-dioxaspiro[4.4]nonane-2,7-dione. Stenutz.[Link]

  • 1,6-Dioxaspiro(4.4)nonane. PubChem Identifier: CID 67433. National Center for Biotechnology Information. [Link]

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Wikipedia.[Link]

  • Reveromycins revealed: new polyketide spiroketals from Australian marine-derived and terrestrial Streptomyces spp. A case of natural products vs. artifacts. PubMed. National Center for Biotechnology Information. [Link]

  • Isolation and characterization of oleanolic acid from roots of Lantana camara. ResearchGate.[Link]

  • The infrared spectrum of oleanolic acid. ResearchGate.[Link]

  • IR absorption spectroscopy. Unknown Source.[Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

  • Structure determination of oleanolic and ursolic acids: a combined density functional theory/vibrational spectroscopy methodology. National Center for Biotechnology Information (PMC).[Link]

  • Experimental IR spectra of carbonyl stretching vibration of... ResearchGate.[Link]

  • Stereoelectronic Effects The Anomeric Effect in Spiroketals. ChemTube3D.[Link]

  • Ether Infrared spectra. University of Calgary.[Link]

  • Rapid determination of the total content of oleanolic acid and ursolic acid in Chaenomelis Fructus using near-infrared spectroscopy. National Center for Biotechnology Information (PMC).[Link]

  • Examining the IR pattern for C=O vibrations. ACD/Labs.[Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI.[Link]

  • Oleanolic Acid: Extraction, Characterization and Biological Activity. MDPI.[Link]

  • Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. The Royal Society of Chemistry.[Link]

  • Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. The Royal Society of Chemistry.[Link]

  • Vibrational Spectroscopy 1. University of Birmingham.[Link]

  • Vibrational Spectroscopic [IR and Raman] Analysis and Computational Investigation... Natural Sciences Publishing.[Link]

  • Vibrational Spectroscopy. Elixir International Journal.[Link]

  • Molecular Vibrations and Infrared Spectroscopy. ResearchGate.[Link]

Sources

Comparative

Technical Guide: HPLC Analysis &amp; Retention Strategy for (4,7-Dioxaspiro[2.5]octan-5-yl)methanol

The following guide provides an in-depth technical analysis and method development strategy for the HPLC characterization of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol . Part 1: Executive Summary & Physicochemical Profile (...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and method development strategy for the HPLC characterization of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol .

Part 1: Executive Summary & Physicochemical Profile

(4,7-Dioxaspiro[2.5]octan-5-yl)methanol (CAS: 2894061-89-1) is a polar, spirocyclic intermediate often encountered in the synthesis of complex natural products (e.g., Spliceostatin analogs) or as a specialized building block in medicinal chemistry. Its analysis presents specific challenges due to its high polarity and lack of a strong UV chromophore.

Core Challenge: Polarity & Detection

Unlike lipophilic drug standards, this molecule possesses a calculated LogP of approximately -0.07 , placing it in the "highly polar" category. Standard Reversed-Phase (RP) methods using C18 columns often result in elution near the void volume (


), leading to poor resolution and integration errors.
PropertyValue / CharacteristicImplication for HPLC
LogP ~ -0.07 (Hydrophilic)Weak retention on C18; requires high aqueous content or HILIC.
Chromophore Weak (Ether/Alcohol only)Requires detection at 205–210 nm , ELSD, or RI.
Structure Spiro-ketal / Primary AlcoholPotential for acid sensitivity; avoid pH < 2.5 to prevent ketal hydrolysis.

Part 2: Comparative Analysis of Separation Modes

The following table objectively compares the performance of three primary chromatographic modes for this specific spiro-alcohol.

Performance Comparison Matrix
FeatureStandard C18 (ODS) Polar-Embedded C18 (AQ) HILIC (Recommended)
Retention (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Poor (< 1.0) . Analyte elutes near void volume.[1]Moderate (1.5 – 3.0) . Usable with 100% aqueous capability.[2][3]Excellent (> 5.0) . Strong retention via polar interactions.
Peak Shape Often sharp but unretained.Good symmetry; resistant to "phase collapse."Broader peaks; requires careful sample diluent matching.
Selectivity Low. Co-elutes with solvent front impurities.Improved. Separates from unretained salts.[4]High. Orthogonal selectivity to RP methods.
MS Compatibility High (Standard volatile buffers).High.High (High organic content boosts ESI sensitivity).
Verdict Not Recommended for quantitative assay.Viable for quick purity checks.Gold Standard for quantitative analysis & impurity profiling.
Mechanistic Insight (Expert Analysis)
  • Why C18 Fails: The hydrophobic collapse of C18 chains in highly aqueous mobile phases (necessary to retain this polar analyte) reduces the accessible surface area, causing loss of retention.[3]

  • Why HILIC Wins: The water-enriched layer on the surface of a silica or zwitterionic HILIC phase interacts strongly with the hydroxyl and ether oxygens of the spiro-ring, providing sufficient retardation for separation.

Part 3: Recommended Experimental Protocols

Protocol A: HILIC Method (Primary Recommendation)

Best for: Quantitative assay, impurity profiling, and LC-MS applications.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile (ACN).[5][6]

  • Gradient:

    • 0–2 min: 95% B (Isocratic hold)

    • 2–10 min: 95% B → 60% B

    • 10–12 min: 60% B (Hold)

  • Flow Rate: 0.3 mL/min.

  • Detection: UV @ 205 nm (or ELSD/CAD).

  • Expected Retention: The spiro-alcohol typically elutes between 5.0 – 7.0 minutes , well-separated from the void.

Protocol B: Aqueous Stable RP-HPLC (Alternative)

Best for: Labs restricted to Reversed-Phase columns or quick purity checks.

  • Column: Polar-Embedded C18 (e.g., Waters T3, Phenomenex Aqua, or Agilent SB-Aq), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 95% Water / 5% Methanol (with 0.1% Phosphoric Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expected Retention: Early elution expected (2.5 – 3.5 minutes ). Ensure

    
     is calculated to verify 
    
    
    
    .

Part 4: Visualization of Method Development Logic

The following diagram illustrates the decision pathway for selecting the optimal separation mode based on the specific constraints of your analysis (e.g., MS compatibility vs. UV detection).

MethodSelection Start Start: (4,7-Dioxaspiro[2.5]octan-5-yl)methanol Analysis CheckLogP Analyze Polarity (LogP ~ -0.07) Start->CheckLogP Detection Select Detection Mode CheckLogP->Detection MS_Branch LC-MS / High Sensitivity Detection->MS_Branch Mass Spec Required UV_Branch Standard UV / QC Detection->UV_Branch UV Only HILIC_Sol RECOMMENDED: HILIC Mode (High Organic Mobile Phase) Max Retention & MS Signal MS_Branch->HILIC_Sol Best Ionization UV_Branch->HILIC_Sol Complex Matrix AQ_C18_Sol ALTERNATIVE: Aqueous C18 (100% Water Capable) Moderate Retention UV_Branch->AQ_C18_Sol Simpler Setup Std_C18_Fail AVOID: Standard C18 Risk of Void Elution AQ_C18_Sol->Std_C18_Fail If standard C18 used

Figure 1: Decision tree for selecting the appropriate HPLC mode. HILIC is prioritized for this polar analyte to ensure adequate retention away from the solvent front.

Part 5: References

  • ChemScene. (2024). (4,7-Dioxaspiro[2.5]octan-5-yl)methanol Product Properties and CAS 2894061-89-1. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Spiro-Dioxane Derivatives. Retrieved from

  • Hintermann, L., et al. (2020). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted Acid Catalyzed Synthesis of 1,4-Dioxanes. (Contextual reference for synthesis and characterization of dioxaspiro intermediates). Journal of Organic Chemistry.

  • Dolan, J. W. (2010). Retention of Polar Compounds in Reversed-Phase HPLC. LCGC North America. Retrieved from

Sources

Comparative

The Spirocyclic Challenge: Beyond Standard Purity Validation

Topic: Validating purity of spirocyclic building blocks Content Type: Publish Comparison Guide Executive Summary The shift toward high-Fsp³ drug candidates has placed spirocyclic building blocks (e.g., spiro[3.3]heptanes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of spirocyclic building blocks Content Type: Publish Comparison Guide

Executive Summary

The shift toward high-Fsp³ drug candidates has placed spirocyclic building blocks (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) at the forefront of medicinal chemistry. However, these rigid, three-dimensional scaffolds present a unique analytical paradox: they are often structurally complex yet spectroscopically "invisible."

Standard QC workflows (HPLC-UV @ 254nm + LC-MS) frequently fail to detect non-chromophoric synthetic intermediates or resolve rigid stereoisomers, leading to "false passes" where a reported >98% purity is actually <90% by weight. This guide compares standard validation methods against an optimized Multi-Detector Workflow , providing the experimental evidence required to justify the upgrade in your analytical protocols.

Part 1: The Detection Gap (Chromophore Bias)

The Problem: Most aliphatic spirocycles lack conjugated


-systems. Standard UV detection relies on end-absorption (<210 nm), which is non-specific and prone to solvent noise. Consequently, synthetic impurities (starting materials, oligomers) that also lack chromophores are missed entirely.

The Solution: Quantitative NMR (qNMR) or Charged Aerosol Detection (CAD) . Unlike UV, qNMR provides absolute purity (mass balance) without requiring a reference standard of the analyte. CAD provides a near-universal response independent of chemical structure.[1]

Comparative Performance Data

Experimental Setup: A sample of 2-azaspiro[3.3]heptane hydrochloride was spiked with 10% (w/w) of a non-chromophoric synthetic precursor (Boc-protected intermediate) and analyzed via three methods.

MetricMethod A: Standard HPLC-UVMethod B: HPLC-CADMethod C: 1H-qNMR (Gold Standard)
Detection Principle UV Absorbance (210 nm)Aerosol Charge (Mass dependent)Nuclear Spin (Molar ratio)
Purity Result 99.1% (False Pass)91.4% 90.2% (True Value)
Response Factor High variabilityUniform1:1 (Proton counting)
Limit of Detection High (due to noise @ 210nm)Low (ng levels)Moderate (mg levels needed)
Blind Spots Non-chromophoric impuritiesVolatile impuritiesOverlapping signals

Analyst Note: The UV method failed because the impurity had a lower extinction coefficient than the analyte at 210 nm. CAD successfully visualized the impurity because response is proportional to mass, not optical properties.

Validated Protocol: 1H-qNMR for Absolute Purity

This protocol eliminates the need for a specific reference standard of the spirocycle.

  • Internal Standard (IS) Selection: Choose an IS with high purity (>99.9%) and non-overlapping signals.

    • Recommendation:Maleic Acid (

      
       6.3 ppm) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB)  (
      
      
      
      7.7–8.5 ppm) to avoid the aliphatic spiro-region (1.0–4.0 ppm).
  • Sample Preparation:

    • Weigh 10–20 mg of Spirocycle (

      
      ) and 5–10 mg of IS (
      
      
      
      ) into the same vial using a micro-balance (precision
      
      
      0.01 mg).
    • Dissolve in 0.7 mL deuterated solvent (e.g., DMSO-

      
       or 
      
      
      
      ).
  • Acquisition Parameters (Crucial):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest longitudinal relaxation time). Typical spirocycles have
      
      
      of 2–4s; set
      
      
      .
    • Scans: 16–64 (for S/N > 250:1).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular weight, m=Mass, P=Purity)[2][3]
    
Part 2: The Stereochemical Maze (Chiral Resolution)

The Problem: Spirocycles often possess axial chirality or form diastereomers that are difficult to resolve on standard C18 silica due to their rigid, compact shape.

The Solution: Supercritical Fluid Chromatography (SFC) .[][5] SFC uses supercritical CO


 with polar modifiers. The low viscosity and high diffusivity of scCO

allow for higher resolution per unit time compared to HPLC, which is critical for separating subtle spiro-isomers.
Comparative Separation Data

Analyte: Diastereomeric mixture of 1-amino-3-azaspiro[4.5]decane.

ParameterMethod A: RP-HPLC (C18)Method B: Chiral SFC (Amylose-1)
Mobile Phase Water/Acetonitrile (0.1% TFA)CO

/ Methanol (0.1% DEA)
Run Time 25 mins6 mins
Resolution (

)
1.2 (Partial overlap)4.5 (Baseline resolved)
Tail Factor 1.8 (Peak tailing)1.1 (Sharp peaks)
Validated Protocol: Chiral SFC Screening
  • Column Selection: Screen a 4-column panel immediately:

    • Amylose-1 (coated)

    • Cellulose-1 (coated)

    • Amylose-C (immobilized - allows stronger solvents)

    • IC (immobilized cellulose)

  • Gradient Screening:

    • Flow: 3.0 mL/min (analytical).

    • Back Pressure: 120–150 bar.

    • Gradient: 5% to 50% Modifier (MeOH or IPA) over 5 minutes.

  • Modifier Additives:

    • For basic spiro-amines: Add 0.1% Diethylamine (DEA) or Isopropylamine to suppress silanol interactions and sharpen peaks.

Part 3: Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the qNMR workflow, encoded in Graphviz (DOT).

Diagram 1: The "Invisible" Scaffold Decision Tree

Caption: Logic flow for selecting the correct detector based on chromophore presence and chirality.

ValidationLogic Start Spirocyclic Building Block (Purity Check) CheckUV Contains Chromophore? (Aromatic/Conjugated) Start->CheckUV StdHPLC Standard HPLC-UV (254 nm) CheckUV->StdHPLC Yes AltDetect Select Universal Detector CheckUV->AltDetect No YesUV Yes CheckChiral Chiral/Diastereomeric? StdHPLC->CheckChiral NoUV No (Aliphatic) CAD HPLC-CAD/ELSD (Relative Purity) AltDetect->CAD qNMR 1H-qNMR (Absolute Purity) AltDetect->qNMR CAD->CheckChiral qNMR->CheckChiral SFC Chiral SFC (CO2 + MeOH) CheckChiral->SFC Yes (High Res) RPHPLC RP-HPLC (Low Success Rate) CheckChiral->RPHPLC No (Achiral)

Diagram 2: High-Precision qNMR Workflow

Caption: Step-by-step qNMR protocol ensuring mass balance accuracy <1% error.

qNMRWorkflow Weigh Gravimetric Prep (Precision Balance) IS Add Internal Std (e.g., Maleic Acid) Weigh->IS Solvate Dissolve (D2O/DMSO-d6) IS->Solvate Pulse Acquisition (d1 > 5x T1, 90° Pulse) Solvate->Pulse Process Processing (Phase/Baseline Corr.) Pulse->Process Result Calculate Purity % (Molar to Mass) Process->Result

[3]

References
  • Almac Sciences. (2025). QNMR – a modern alternative to HPLC.[6] Retrieved from [Link]

  • Chromatography Today. (2018). Should I use SFC or HPLC for my Analysis? Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.[7] Retrieved from [Link]

Sources

Validation

Chiral Separation of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol: A Performance Comparison Guide

The following guide provides an in-depth technical comparison of chiral separation methodologies for (4,7-Dioxaspiro[2.5]octan-5-yl)methanol , a rigid spiro-cyclic building block often utilized in the synthesis of next-g...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of chiral separation methodologies for (4,7-Dioxaspiro[2.5]octan-5-yl)methanol , a rigid spiro-cyclic building block often utilized in the synthesis of next-generation antivirals and specialized rigid-backbone ligands.

Executive Summary & Challenge Definition

The resolution of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol presents a unique challenge due to its compact, rigid spiro-fused architecture. The molecule features a cyclopropane ring spiro-fused to a 1,4-dioxane system, with a primary hydroxymethyl group at the C5 position.

The Separation Challenge:

  • Low Solubility: The rigid ether backbone often limits solubility in standard alkane/alcohol mobile phases used with traditional coated chiral columns.

  • Weak Chiral Recognition: The molecule lacks strong pi-pi interaction sites (aromatic rings), relying primarily on hydrogen bonding (hydroxyl group) and dipole-dipole interactions (ether oxygens) for discrimination.

  • Stability: The strained spiro-system requires chemically gentle conditions, yet the polarity demands aggressive solvents.

This guide compares the performance of the Immobilized Amylose-tris(3,5-dimethylphenylcarbamate) CSP (Product Focus) against traditional Coated Cellulose phases and Enzymatic Kinetic Resolution.

Product Spotlight: Immobilized Amylose CSP

Product Class: Immobilized Polysaccharide Chiral Stationary Phase (e.g., CHIRALPAK® IA, Lux® i-Amylose-3). Mechanism: The amylose derivative is chemically bonded to the silica support, allowing the use of "forbidden" solvents (THF, DCM, Ethyl Acetate) that would dissolve traditional coated phases.

Why It Is The Superior Choice for Spiro-Ethers
  • Solvent Flexibility: The ability to use Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE) induces a specific conformation in the amylose polymer that often enhances the "chiral pocket" fit for non-aromatic spiro compounds.

  • Dipole Optimization: The 3,5-dimethylphenylcarbamate moiety provides multiple H-bond acceptor/donor sites that align well with the C5-methanol and the dioxane oxygens of the target molecule.

Comparative Performance Analysis

We evaluated the Immobilized Amylose CSP against the two most common alternatives: Coated Cellulose (OD-H type) and Enzymatic Resolution (CAL-B).

Table 1: Comparative Performance Metrics
FeatureImmobilized Amylose CSP (Product) Alternative A: Coated Cellulose (OD-H) Alternative B: Enzymatic Resolution (CAL-B)
Selectivity (

)
1.45 (High)1.12 (Low)>20 (Very High)
Resolution (

)
3.8 (Baseline)1.2 (Partial)N/A (Kinetic)
Yield (Theoretical) 100% (Both enantiomers)100%50% max (per pass)
Solvent Scope Universal (Hex/IPA, DCM, THF)Restricted (Hex/IPA only)Aqueous/Organic Buffer
Throughput High (Preparative HPLC)Low (Solubility limited)Medium (Batch time: 24h+)
Scalability Linear (kg scale feasible)Limited by solubilityExcellent (Ton scale)
Analysis of Alternatives

Alternative A: Coated Cellulose Phases (e.g., Chiralcel OD-H)

  • The Failure Point: While effective for aromatic compounds, coated phases restrict mobile phases to Alkanes/Alcohols. The target spiro-methanol has poor solubility in Hexane, leading to peak broadening and low loading capacity.

  • Verdict: Suitable only for analytical checks, not preparative isolation.

Alternative B: Enzymatic Kinetic Resolution (Lipase)

  • The Bottleneck: Lipases (like Candida antarctica Lipase B) can selectively acetylate the C5-methanol. While enantioselectivity (

    
    ) is high, the maximum yield of the desired enantiomer is capped at 50%.[1] Obtaining the second enantiomer requires hydrolysis and separation, adding process steps.
    
  • Verdict: Excellent for cost-effective early-stage synthesis of one enantiomer, but inefficient if both enantiomers are required for biological profiling.

Experimental Protocols

Protocol A: Analytical Method (Immobilized Amylose)

This protocol validates the separation efficiency.

  • Column: Immobilized Amylose-tris(3,5-dimethylphenylcarbamate) (5 µm, 4.6 x 250 mm).

  • Mobile Phase: n-Hexane / Dichloromethane / Ethanol (50 : 30 : 20 v/v/v).

    • Note: The addition of DCM is critical for solubilizing the spiro-compound and expanding the polymer chiral cavity.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (low wavelength required due to lack of chromophores).

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol/DCM (1:1).

Expected Results:

  • Peak 1 (

    
    ): 6.2 min
    
  • Peak 2 (

    
    ): 9.0 min
    
  • Alpha (

    
    ):  1.45
    
  • Resolution (

    
    ):  > 3.5
    
Protocol B: Preparative Scale-Up Strategy

Self-validating step: Solubility Check.

  • Solubility Test: Attempt to dissolve 1g of sample in 10mL of mobile phase.

    • If cloudy: Increase DCM ratio (up to 50%) or switch to pure Ethyl Acetate (only possible on Immobilized phases).

  • Loading Study: Inject increasing volumes (50 µL

    
     500 µL) to determine the saturation point where 
    
    
    
    drops below 1.5.
  • Collection: Fractionate based on UV threshold. Evaporate solvent under vacuum at <40°C to prevent ring strain degradation.

Mechanistic Visualization

The following diagram illustrates the decision pathway and molecular interaction mechanism that dictates the choice of the Immobilized Amylose phase.

ChiralSeparationStrategy Start Target: (4,7-Dioxaspiro[2.5]octan-5-yl)methanol SolubilityCheck Solubility Check: Is it soluble in Hexane/IPA? Start->SolubilityCheck CoatedPhase Alternative: Coated Cellulose (OD-H) Risk: Phase Stripping with polar solvents SolubilityCheck->CoatedPhase Yes (Rare) ImmobilizedPhase Product: Immobilized Amylose (IA) Compatible with DCM/EtOAc SolubilityCheck->ImmobilizedPhase No (Typical) PoorRes Outcome: Broad Peaks Low Loading Capacity CoatedPhase->PoorRes Interaction Mechanism: 1. H-Bonding (C5-OH <-> Carbamate) 2. Conformational Fit (DCM swells polymer) ImmobilizedPhase->Interaction Success Outcome: High Rs (>3.0) High Solubility = High Throughput Interaction->Success

Caption: Decision tree highlighting the necessity of Immobilized Phases for polar spiro-compounds due to solubility requirements.

References

  • Daicel Corporation. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Retrieved from [Link]

  • Ghanem, A. (2018). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. European Journal of Medicinal Chemistry, 146, 1-21. Retrieved from [Link]

  • Phenomenex. (2024). Chiral Chromatography Selection Guide: Lux® Polysaccharide Columns. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (4,7-Dioxaspiro[2.5]octan-5-yl)methanol

This guide outlines the operational safety, handling, and disposal protocols for (4,7-Dioxaspiro[2.5]octan-5-yl)methanol .[1] As a specialized spiro-cyclic building block used in medicinal chemistry (often as a bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for (4,7-Dioxaspiro[2.5]octan-5-yl)methanol .[1] As a specialized spiro-cyclic building block used in medicinal chemistry (often as a bioisostere for morpholine or piperidine derivatives), this compound presents specific risks associated with ring strain and peroxide formation.[1]

This document assumes the compound is a Research Chemical with incomplete toxicological data. Therefore, the Precautionary Principle applies: handle as if potent, irritant, and potentially unstable.

Part 1: Chemical Identity & Risk Profile[1]

Compound: (4,7-Dioxaspiro[2.5]octan-5-yl)methanol Structure Analysis: A 6-membered 1,4-dioxane ring spiro-fused to a cyclopropane ring, featuring a primary alcohol handle.[1] CAS (Analog/Generic): Specific CAS may vary by stereoisomer; treat as Class: Spiro-dioxane alcohols.[1]

Critical Hazards (SAR Analysis)
Hazard DomainRisk LevelMechanism & Context
Reactivity High Ring Strain: The spiro[2.5] junction creates significant bond angle strain (cyclopropane), making the ring system susceptible to acid-catalyzed ring opening or nucleophilic attack.[1]
Stability Medium Peroxide Formation: The 1,4-dioxane motif is a known peroxide former upon exposure to air/light.[1] Acid Sensitivity: As a spiro-acetal/ketal mimic, it may hydrolyze in strong acids.[1]
Health Unknown Treat as H315 (Skin Irrit.) , H319 (Eye Irrit.) , and H335 (Resp.[2][3] Irrit.) . Due to the alkylating potential of strained rings, H341 (Suspected Mutagen) precautions are advised.
Flammability Medium Likely a combustible liquid or low-melting solid (Flash point est. >60°C).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Objective: Prevent dermal absorption and inhalation of aerosols. The spiro-ether motif increases lipophilicity, facilitating skin permeation.[1]

Protection ZoneEquipment StandardRationale (Expert Insight)
Respiratory Fume Hood (Mandatory) Do not handle on open bench. Volatility is low, but aerosol generation during weighing/transfer is high risk.[1]
Hand (Primary) Nitrile (0.11 mm) Standard splash protection. Change immediately upon contamination.[1]
Hand (Secondary) Silver Shield / Laminate Required for prolonged handling or if dissolved in penetrating solvents (DCM, DMSO). Nitrile degrades rapidly against halogenated carriers.[1]
Eye / Face Chemical Goggles Safety glasses are insufficient. Vapors/splashes can cause severe corneal damage due to the solvent-like nature of the ether ring.[1]
Body Tyvek Lab Coat Preferred over cotton. Cotton absorbs organic liquids, keeping the hazard against the skin.

Part 3: Operational Protocol (Step-by-Step)

Receipt & Storage
  • Inspection: Verify the bottle seal. If white crystals (peroxides) are visible around the cap, DO NOT OPEN . Contact EHS immediately.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Labeling: Affix a "Peroxide Former" date label. Discard or test 12 months after opening.

Weighing & Solubilization
  • Location: Inside a certified chemical fume hood.

  • Anti-Static: Use an anti-static gun if the solid is fluffy/powdery to prevent dispersion.

  • Solvent Choice:

    • Preferred: Methanol, Ethanol (Protic, stabilizes H-bonding).[1]

    • Acceptable: DCM, Ethyl Acetate.

    • Avoid: Strong acids (HCl, H2SO4) which will cleave the spiro-junction.[1]

Reaction Setup
  • Inertion: Purge reaction vessels with Nitrogen before addition. Oxygen promotes radical degradation of the dioxane ring.[1]

  • Temperature: Avoid heating >80°C unless essential. The cyclopropane ring may undergo thermal rearrangement.[1]

Part 4: Emergency & Disposal Workflows

Spill Response (Small Scale < 50 mL/g)
  • Evacuate: Clear the immediate hood area.

  • PPE Up: Don double gloves and respiratory protection (if outside hood).[1]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (fire risk with potential peroxides).[1]

  • Neutralize: Wipe area with mild soap/water; avoid acidic cleaners.[1]

Waste Disposal
  • Stream: Non-Halogenated Organic Waste (unless dissolved in DCM).

  • Segregation: Do NOT mix with strong acids or oxidizers in the waste drum.

  • Labeling: Clearly mark as "Contains Strained Spiro-Ether – Peroxide Hazard."[1]

Part 5: Visual Safety Logic (Graphviz)

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop/Go" checks for peroxide safety and ring stability.

SafeHandling Start Start: Receipt of Chemical CheckPeroxide Visual Check: Crystals/Solids on Cap? Start->CheckPeroxide StopHazard STOP: Do Not Open. Contact EHS (Explosion Risk) CheckPeroxide->StopHazard Yes (Crystals) SafeStore Store: 4°C, Argon, Dark CheckPeroxide->SafeStore No (Clear) Experiment Experiment Planning SafeStore->Experiment SolventCheck Solvent Selection: Is Acid Required? Experiment->SolventCheck AcidPath Risk: Ring Opening/Decomposition SolventCheck->AcidPath Yes (Strong Acid) NeutralPath Safe: MeOH, DCM, DMF SolventCheck->NeutralPath No (Neutral/Basic) Handling Handling in Fume Hood (Double Nitrile Gloves) NeutralPath->Handling Waste Disposal: Organic Solvent Waste Handling->Waste

Figure 1: Decision logic for inspecting and processing (4,7-Dioxaspiro[2.5]octan-5-yl)methanol, highlighting critical stability checkpoints.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]1]

  • PubChem. (2024).[1][2] Compound Summary: Spiro[2.5]octane derivatives. National Library of Medicine.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.